4-(Oxazol-4-yl)aniline
Description
Properties
IUPAC Name |
4-(1,3-oxazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUIXYCMMXALOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314204 | |
| Record name | 4-(Oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568556-31-0 | |
| Record name | 4-(Oxazol-4-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568556-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-(Oxazol-4-yl)aniline
Synthesis, Reactivity, and Pharmaceutical Utility of a Privileged Kinase Scaffold
Executive Summary
4-(Oxazol-4-yl)aniline (CAS: 568556-31-0) is a high-value heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors. Structurally, it consists of a primary aniline moiety linked at the para-position to the C4 carbon of an oxazole ring. This specific regioisomer serves as a critical pharmacophore in medicinal chemistry, offering a stable, hydrogen-bond-accepting bioisostere for furan or thiazole rings commonly found in VEGFR and EGFR inhibitors. This guide provides a rigorous technical analysis of its physicochemical properties, industrial synthesis routes, and application in drug development.
Part 1: Chemical Identity & Physicochemical Profile
The compound functions as a "bifunctional" scaffold: the aniline amine acts as a nucleophilic "warhead" attachment point, while the oxazole ring serves as a metabolic stabilizer and hydrogen bond acceptor within the ATP-binding pocket of kinase enzymes.
| Property | Specification |
| Chemical Name | 4-(Oxazol-4-yl)aniline |
| CAS Number | 568556-31-0 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Structure Description | 1,3-Oxazole ring substituted at C4 with a 4-aminophenyl group.[1] |
| Predicted pKa (Amine) | ~3.8 – 4.0 (Lower than aniline due to electron-withdrawing oxazole) |
| Predicted pKa (Oxazole) | ~0.8 (Protonation at N3) |
| LogP | ~1.92 (Moderate lipophilicity, ideal for CNS penetration) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light. |
Part 2: Synthetic Routes & Manufacturing Protocols
The synthesis of 4-(substituted) oxazoles requires specific regiochemical control, often achieved via the cyclization of
Primary Synthetic Pathway: The
-Halo Ketone Cyclization
This route ensures the phenyl ring is attached at the C4 position of the oxazole.
-
Precursor Preparation: Bromination of 4-nitroacetophenone to form 2-bromo-1-(4-nitrophenyl)ethan-1-one.
-
Cyclization: Condensation of the
-bromo ketone with formamide (or ammonium formate/formic acid) at high temperature. This forms the oxazole ring.[2][3] -
Reduction: Chemoselective reduction of the nitro group to the amine using Iron/Ammonium Chloride or catalytic hydrogenation (H₂/Pd-C).
Experimental Protocol (Step-by-Step)
Step 1: Cyclization to 4-(4-nitrophenyl)oxazole
-
Reagents: 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq), Formamide (excess, acts as solvent/reactant).
-
Conditions: Heat neat formamide to 130–140°C. Add the bromo ketone portion-wise.
-
Mechanism: The formamide nitrogen attacks the
-carbon, followed by cyclodehydration. -
Workup: Pour into ice water. Precipitate is filtered and washed with water.
Step 2: Reduction to 4-(Oxazol-4-yl)aniline
-
Reagents: 4-(4-nitrophenyl)oxazole (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (0.5 eq).
-
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux for 2–4 hours.
-
Purification: Filter hot through Celite to remove iron residues. Concentrate filtrate. Recrystallize from Ethanol/Hexane.
Figure 1: Regioselective synthesis pathway for 4-(Oxazol-4-yl)aniline starting from 4-nitroacetophenone.
Part 3: Chemical Reactivity & Derivatization[4]
The molecule presents two distinct reactive centers: the nucleophilic aniline nitrogen and the heteroaromatic oxazole ring .
1. Aniline Reactivity (The "Warhead" Attachment)
The primary amine is the standard site for coupling to kinase "hinge-binder" scaffolds (e.g., quinazolines, pyrimidines).
-
Acylation/Amidation: Reacts readily with acid chlorides or carboxylic acids (using HATU/EDC) to form amides.
-
Buchwald-Hartwig Coupling: Efficient partner for Pd-catalyzed coupling with aryl halides.
-
Reductive Amination: Reacts with aldehydes to form secondary amines.
2. Oxazole Ring Reactivity (The Scaffold)
The oxazole ring is electron-deficient but allows for specific functionalization:
-
C2-Lithiation: The proton at C2 (between O and N) is the most acidic (pKa ~20). Treatment with n-BuLi at -78°C generates the 2-lithio species, which can trap electrophiles (e.g., aldehydes, halogens).
-
Electrophilic Substitution: Occurs preferentially at C5 if C2 is blocked or under specific conditions. However, the ring is generally deactivated compared to furan.
Part 4: Pharmaceutical Applications[1][5][6][7]
4-(Oxazol-4-yl)aniline is a privileged substructure in the design of Type I and Type II Kinase Inhibitors .
-
Role in EGFR/VEGFR Inhibitors: The oxazole ring acts as a bioisostere for the phenyl or thiazole rings found in drugs like Pazopanib or Lapatinib. It improves water solubility and metabolic stability (lower clearance) compared to furan analogs.
-
Binding Mode: The oxazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket, while the aniline NH forms a donor interaction with the gatekeeper residue or solvent front.
Figure 2: Pharmacophore mapping of the 4-(Oxazol-4-yl)aniline moiety within a kinase inhibitor binding pocket.
Part 5: Safety & Handling
-
Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and methemoglobinemia agent.
-
Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.
-
Stability: The oxazole ring is stable to hydrolysis under neutral and basic conditions but may open under harsh acidic conditions (e.g., conc. HCl at reflux).
References
-
Chemical Identity & Properties: PubChem. 4-(1,3-Oxazol-5-yl)aniline Compound Summary. National Library of Medicine. Link(Note: Closely related isomer properties used for physicochemical benchmarking).
-
Synthetic Methodology: Synthesis of 4-substituted oxazoles via alpha-halo ketones. Organic Chemistry Portal. Link
-
Kinase Inhibitor Applications: 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. National Institutes of Health (NIH). Link
-
Oxazole Reactivity: Reactions of Oxazoles with Electrophiles. Heterocycles Journal. Link
-
Commercial Availability & CAS Verification: ChemScene. 2-(Oxazol-4-yl)aniline and isomers. Link
Sources
4-(Oxazol-4-yl)aniline CAS number 568556-31-0
Executive Summary
4-(Oxazol-4-yl)aniline (CAS 568556-31-0) is a high-value heterocyclic building block characterized by a bifunctional scaffold: a primary aniline coupled to the C4-position of an oxazole ring.[1] In medicinal chemistry, this molecule serves as a "privileged structure," particularly in the development of Tyrosine Kinase Inhibitors (TKIs).
The oxazole moiety acts as a bioisostere for thiazoles and pyridines, offering improved metabolic stability and hydrogen-bonding potential within the ATP-binding pockets of kinases (e.g., EGFR, Aurora, and RET kinases).[1] The aniline amine provides a versatile handle for downstream diversification via acylation, sulfonylation, or Buchwald-Hartwig cross-coupling.[1]
This guide details the synthesis, reactivity, and application of 568556-31-0, moving beyond basic properties to explore the causal logic behind its chemical behavior.[1]
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 4-(Oxazol-4-yl)aniline |
| CAS Number | 568556-31-0 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| SMILES | Nc1ccc(cc1)-c1cocn1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Calc) | ~3.8 (Aniline NH₂), ~1.0 (Oxazole N) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Architecture
The synthesis of 4-(Oxazol-4-yl)aniline is non-trivial due to the regiochemical requirement of placing the aryl group at the C4 position of the oxazole.[1] The most robust industrial route utilizes a modified Hantzsch Oxazole Synthesis followed by a chemoselective reduction.
Retrosynthetic Analysis (Logic Flow)
To obtain the target, we disconnect at the aniline nitrogen (via reduction) and the oxazole ring (via cyclization).
-
Target: 4-(Oxazol-4-yl)aniline[1]
-
Precursor 1: 4-(4-Nitrophenyl)oxazole (Stable intermediate)[1]
-
Starting Materials: 2-Bromo-4'-nitroacetophenone + Formamide[1]
Step-by-Step Protocol
Step 1: Regioselective Cyclization (Hantzsch Synthesis)
Objective: Construct the oxazole ring with the aryl group strictly at C4.[1]
-
Reagents: 2-Bromo-4'-nitroacetophenone (1.0 eq), Formamide (excess, acts as solvent/reagent).
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Suspend 2-Bromo-4'-nitroacetophenone in neat formamide (10 vol).
-
Critical Control: Heat the mixture to 130–140°C. Why? Lower temperatures favor imidazole byproducts or incomplete cyclization; higher temperatures cause formamide decomposition.[1]
-
Monitor via TLC (Hexane/EtOAc 7:3). The starting bromide is highly UV active; its disappearance marks reaction completion (~4–6 hours).
-
Quench: Cool to room temperature and pour into ice-cold water. The product, 4-(4-nitrophenyl)oxazole, precipitates.[1]
-
Purification: Filtration followed by recrystallization from Ethanol.[1]
-
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to aniline without hydrogenating the oxazole double bonds.
-
Reagents: 4-(4-Nitrophenyl)oxazole, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).[1]
-
Rationale: While Pd/C hydrogenation is faster, it poses a risk of reducing the oxazole ring or cleaving the C-O bond under high pressure. The Fe/NH₄Cl method is chemoselective for nitro groups.
-
Procedure:
-
Dissolve the nitro-oxazole intermediate in EtOH/H₂O.[1]
-
Add NH₄Cl (5.0 eq) and Iron powder (3.0 eq, 325 mesh).
-
Reflux at 80°C for 2 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides.[1] Concentrate the filtrate.
-
Isolation: Neutralize with NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Synthesis Workflow Diagram[1]
Figure 1: Synthetic workflow utilizing Hantzsch cyclization followed by Fe-mediated reduction to ensure oxazole ring integrity.
Reactivity & Functionalization Guide
Once synthesized, CAS 568556-31-0 offers two primary vectors for modification.[1][2] Understanding the electronic bias of the molecule is crucial for yield optimization.[1]
The Aniline Vector (Nucleophilic)
The amino group is electron-rich but slightly deactivated by the electron-withdrawing nature of the oxazole ring (inductive effect).[1]
-
Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides.[1] Tip: Use mild bases (Pyridine or DIPEA) to scavenge HCl.
-
Buchwald-Hartwig Coupling: The amine is an excellent partner for Pd-catalyzed coupling with aryl halides to form biaryl amines (common in kinase inhibitors).[1]
-
Recommended Catalyst: Pd₂(dba)₃ with XPhos or BrettPhos.
-
The Oxazole Vector (Electrophilic/Acidic)
-
C-2 Lithiation: The proton at the C-2 position (between N and O) is relatively acidic (pKa ~20).[1] It can be deprotonated by bases like n-BuLi or LiHMDS at -78°C.[1]
-
Application: Trapping the lithiated species with electrophiles (e.g., aldehydes, halogens) allows for C-2 functionalization, creating trisubstituted oxazoles.[1]
-
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a pharmacophore component.
Kinase Inhibition (SAR)
In the context of EGFR or VEGFR inhibitors, the 4-(oxazol-4-yl)aniline moiety often mimics the adenine ring of ATP.[1]
-
H-Bond Acceptor: The oxazole Nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of the kinase.[1]
-
Pi-Stacking: The aromatic system engages in pi-pi interactions with the gatekeeper residues.[1]
-
Solubility: Compared to a biphenyl system, the oxazole introduces polarity, improving the logP profile and aqueous solubility of the final drug candidate.
Mechanistic Diagram[1]
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold in drug design.[1]
Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Oxidation Sensitivity: Anilines oxidize to colored impurities (iminoquinones) upon air exposure.
-
Protocol:
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14567797, 4-(4-Nitrophenyl)oxazole (Precursor).[1] Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Oxazoles (Hantzsch and van Leusen methods). Retrieved from [Link]
-
MySkinRecipes. Product Data: 4-(Oxazol-4-yl)aniline CAS 568556-31-0.[1] Retrieved from [Link]
-
MDPI. Synthesis and Biological Evaluation of Sulfonyl-Benzoic Acid Derivatives (Context on Oxazole-Aniline Bioactivity). Retrieved from [Link]
Sources
Structural Elucidation of 4-(Oxazol-4-yl)aniline: A Spectroscopic Guide
Executive Summary
4-(Oxazol-4-yl)aniline is a critical pharmacophore in the synthesis of kinase inhibitors and tubulin polymerization inhibitors. Its structural integrity hinges on the precise regiochemistry of the oxazole ring formation.
This technical guide provides an in-depth framework for the structural validation of 4-(Oxazol-4-yl)aniline using 1H and 13C NMR in DMSO-d6. Unlike standard spectral lists, this document focuses on the causality of chemical shifts—explaining how electronic effects dictate the spectral fingerprint—and provides a self-validating workflow to distinguish this compound from its regioisomers (e.g., oxazol-2-yl or oxazol-5-yl derivatives).
Molecular Architecture & Chemometrics
Before analyzing the spectrum, one must understand the electronic environment. The molecule consists of an electron-rich aniline ring coupled to an electron-deficient oxazole heterocycle.
-
The Aniline Subsystem: The amino group (-NH2) is a strong resonance donor, significantly shielding the ortho protons and carbons.
-
The Oxazole Subsystem: A 1,3-azole.[1][2] The proton at position 2 (H2) is situated between oxygen and nitrogen, making it the most deshielded proton in the molecule. The proton at position 5 (H5) is adjacent to oxygen but lacks the combined electronegative pull of both heteroatoms directly flanking it.
Structural Numbering Reference
For the purpose of this guide, the following numbering is used:
-
Oxazole Ring: O=1, C(H)=2, N=3, C(Quat)=4, C(H)=5.
-
Phenyl Ring: C1 attached to Oxazole; C4 attached to NH2.
Experimental Methodology
To ensure reproducibility and minimize solvent-solute interaction variability, strict adherence to the following preparation protocol is required.
Sample Preparation Protocol
-
Solvent: DMSO-d6 (99.8% D) is mandatory.
-
Reasoning: Chloroform-d often causes broadening of the amide/amine protons due to exchange or poor solubility of the polar oxazole ring. DMSO-d6 stabilizes the exchangeable -NH2 protons, usually resulting in a distinct broad singlet.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reasoning: Higher concentrations can induce stacking effects, shifting aromatic protons upfield.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Acquisition Parameters (Standard 400/500 MHz)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse) to allow relaxation of quaternary carbons.
-
Transients (Scans):
-
1H: 16 scans (sufficient for S/N > 100).
-
13C: 1024 scans (essential for visualizing the weak C2/C5 oxazole signals).
-
1H NMR Interpretation (400 MHz, DMSO-d6)
The proton spectrum should display three distinct zones: the exchangeable amine, the AA'BB' aromatic system, and the heteroaromatic singlets.
Spectral Assignment Table[2][3][4][5]
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Logic |
| 8.35 – 8.45 | Singlet (s) | 1H | Oxazole H2 | Most deshielded due to location between electronegative O and N atoms (N=CH-O). |
| 8.15 – 8.25 | Singlet (s) | 1H | Oxazole H5 | Deshielded by adjacent Oxygen (O-CH=C), but less than H2. |
| 7.45 – 7.55 | Doublet (d) | 2H | Ph-H (Meta to NH2) | Ortho to the oxazole ring. Deshielded by the electron-withdrawing heterocycle. |
| 6.55 – 6.65 | Doublet (d) | 2H | Ph-H (Ortho to NH2) | Strongly shielded by the +M (mesomeric) effect of the amine lone pair. |
| 5.20 – 5.50 | Broad s | 2H | -NH2 | Exchangeable protons. Chemical shift varies with concentration and water content. |
*Note: The phenyl system is technically AA'BB' but often appears as two clean doublets (J ≈ 8.5 Hz) at lower fields.
Key Diagnostic Feature
The separation between the two oxazole singlets (H2 and H5) is a critical purity check. In the correct 4-(oxazol-4-yl) isomer, these peaks are typically separated by ~0.2 ppm. If they collapse or shift significantly, suspect a regioisomer (e.g., oxazol-5-yl).
13C NMR Interpretation (100 MHz, DMSO-d6)
The carbon spectrum validates the skeleton. Look for 9 distinct carbon environments (assuming symmetry in the phenyl ring).
Carbon Assignment Table[3][4][5]
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Structural Validation |
| 150.0 – 152.0 | CH | Oxazole C2 | Most downfield signal; characteristic of C=N between heteroatoms. |
| 148.5 – 149.5 | Quaternary | Ph-C-NH2 | Deshielded by the electronegative Nitrogen of the amine. |
| 138.0 – 140.0 | Quaternary | Oxazole C4 | The node connecting the two rings. |
| 133.0 – 135.0 | CH | Oxazole C5 | Alpha to oxygen. |
| 126.0 – 127.0 | CH | Ph-C (Meta) | Aromatic CH meta to the amine. |
| 118.0 – 120.0 | Quaternary | Ph-C-Oxazole | The ipso carbon attached to the oxazole. |
| 113.5 – 114.5 | CH | Ph-C (Ortho) | Strongly shielded by the amine resonance. |
Structural Elucidation Workflow
The following logic flow illustrates how to confirm the structure and rule out common synthetic failures (such as incomplete cyclization or regioisomer formation).
Caption: Logical decision tree for validating the 4-(Oxazol-4-yl)aniline structure based on 1H NMR markers.
Troubleshooting & Common Impurities
When analyzing the spectrum, be vigilant for these common artifacts:
-
Residual Water (3.33 ppm in DMSO): Can broaden the -NH2 signal via proton exchange. If the -NH2 signal is missing, dry the sample and re-run.
-
Starting Material (Formamide/Ammonium salts): Look for extra singlets around 8.0 ppm or broad ammonium peaks >9.0 ppm.
-
Regioisomers (Oxazol-5-yl): In the 5-yl isomer, the H4 proton (now the only ring proton besides H2) typically resonates further upfield (~7.5 ppm) compared to H5 in the 4-yl isomer. HMBC is the definitive tool here: Look for a correlation between the Phenyl-Ipso carbon and the Oxazole-C4 quaternary carbon.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for chemometric prediction of heteroaromatic shifts).
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Source for electronic effects in oxazole systems).[2][5]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for aniline and oxazole fragment shifts). Link
Sources
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Strategic Design and Evaluation of Novel 4-(Oxazol-4-yl)aniline Scaffolds
Executive Summary & Rationale
The 4-(oxazol-4-yl)aniline scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., VEGFR-2, EGFR). The structural logic is threefold:
-
The Oxazole Core: Acts as a bioisostere for amide or ester linkages, improving metabolic stability while maintaining hydrogen bond acceptor capability (N3 position) crucial for interacting with the ATP-binding hinge region of kinases.
-
The Aniline Moiety: Provides a versatile "handle" for further functionalization (urea formation, amide coupling) to access the hydrophobic back-pocket of the target enzyme.
-
Solubility Profile: The heterocyclic nature of oxazole offers superior aqueous solubility compared to bi-aryl systems like biphenyls.
This guide details the rational design, robust synthesis, and biological validation of these derivatives, moving beyond theoretical structures to actionable chemical matter.
Chemical Architecture: The Regioselective Synthesis
While the Van Leusen reaction is popular for 5-substituted oxazoles, accessing the 4-substituted isomer required for this specific scaffold demands a different approach to ensure regiochemical fidelity. We utilize a modified Bredereck-Hantzsch cyclization strategy, followed by a chemoselective reduction.
Causality in Synthetic Design
-
Why not Van Leusen? Standard Van Leusen synthesis (Aldehyde + TosMIC) predominantly yields 5-aryloxazoles. To secure the aryl group at the C4 position, we must start with a pre-functionalized carbon skeleton.
-
The Precursor Choice: We utilize 4-nitroacetophenone .[1] The nitro group acts as a masked aniline, protecting the amine from oxidation during the harsh cyclization step.
Validated Synthetic Protocol
Target Intermediate: 4-(4-nitrophenyl)oxazole Final Product: 4-(oxazol-4-yl)aniline
Step 1:
-Bromination
-
Dissolve 4-nitroacetophenone (1.0 eq) in glacial acetic acid.
-
Add Bromine (
, 1.05 eq) dropwise at room temperature. -
Critical Control Point: Monitor the disappearance of the reddish
color. If the color persists, the reaction is stalled; mild heating ( ) may be required. -
Quench with ice water. Filter the precipitate (
-bromo-4-nitroacetophenone). -
Yield Expectation: >85%.
Step 2: Cyclization (The Oxazole Formation)
-
Suspend the
-bromoketone (1.0 eq) in neat Formamide (excess, acts as solvent and reactant). -
Heat to
for 4 hours. -
Mechanism: The formamide undergoes nucleophilic attack on the
-carbon, followed by cyclodehydration. -
Cool and pour into water. Neutralize with
. Extract with EtOAc.
Step 3: Chemoselective Reduction (Nitro to Aniline)
Avoid standard hydrogenation if halogen substituents are present elsewhere.
-
Dissolve the nitro-oxazole intermediate in EtOH/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (
, 5.0 eq). -
Reflux for 2 hours.
-
Filter through Celite while hot (to remove iron oxides).
-
Concentrate and recrystallize from Ethanol.
Synthetic Workflow Visualization
Caption: Figure 1. Regioselective route to 4-(oxazol-4-yl)aniline via modified Hantzsch synthesis.
Medicinal Chemistry & SAR Logic
Once the core 4-(oxazol-4-yl)aniline is synthesized, it serves as the primary "Head" group. The "Tail" is introduced via the aniline amine.
Structure-Activity Relationship (SAR) Strategy
To optimize for kinase inhibition (e.g., VEGFR-2), we apply the following substitution logic:
-
R1 (Oxazole C2-H): Leaving this unsubstituted (H) often maintains high metabolic stability. Introducing small alkyls (Me) here can increase lipophilicity but may introduce steric clash in tight pockets.
-
R2 (Aniline Nitrogen): This is the vector for diversity.
-
Urea Linkage: Reaction with isocyanates creates a urea bridge, a classic motif for H-bonding with the conserved Glu/Asp residues in the kinase back-pocket (DFG-out conformation).
-
Amide Linkage: Reaction with acid chlorides.
-
SAR Decision Tree
Caption: Figure 2. Strategic modification points for SAR optimization of the oxazole-aniline core.
Biological Characterization: Protocols & Data
Trustworthy data generation relies on standardized, reproducible assays. We utilize the MTT assay for cellular viability, serving as a proxy for antiproliferative efficacy.
Protocol: MTT Cell Viability Assay
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan (purple).
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, store at -20°C in dark).
-
Solubilization Buffer: DMSO or acidified isopropanol.
Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7 or A549) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1
M to 100 M). -
Incubation: Incubate for 48-72 hours at
, 5% . -
Labeling: Add 10
L MTT stock per well. Incubate for 4 hours.-
Observation: Check for purple precipitate under microscope.[2]
-
-
Solubilization: Aspirate media carefully. Add 100
L DMSO. Shake plate for 10 mins. -
Readout: Measure absorbance at 570 nm (reference 630 nm).
Quantitative Data Presentation (Mock Data for Illustration)
The following table illustrates typical SAR trends expected when derivatizing the aniline nitrogen (R2) while keeping the oxazole (R1) constant.
| Compound ID | R1 (Oxazole) | R2 (Aniline N-Subst.) | Cell Line (A549) IC50 ( | LogP (Calc) |
| OX-01 (Core) | H | H (Free amine) | > 50.0 | 1.8 |
| OX-02 | H | Acetamide | 25.4 | 1.9 |
| OX-03 | H | N-phenylurea | 4.2 | 3.1 |
| OX-04 | H | N-(3-trifluoromethylphenyl)urea | 0.45 | 3.8 |
| OX-05 | Me | N-(3-trifluoromethylphenyl)urea | 1.2 | 4.1 |
Analysis:
-
OX-01 vs OX-03: Conversion of the free amine to a urea (OX-03) dramatically improves potency, likely due to the formation of a "donor-acceptor-donor" motif recognized by the kinase hinge region.
-
OX-04: Addition of an electron-withdrawing group (
) on the distal phenyl ring enhances hydrophobic interactions, yielding sub-micromolar potency.
References
-
Van Leusen Oxazole Synthesis Mechanism Source: Organic Chemistry Portal URL:[Link]
-
Synthesis and biological evaluation of oxazolone derivatives Source: ResearchGate (Eur. J. Med. Chem context) URL:[Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents Source: Bentham Science URL:[Link][1][3][4][5][6][7][8][9][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of 4-(Oxazol-4-yl)aniline Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4-(oxazol-4-yl)aniline scaffold has emerged as a critical pharmacophore in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, most notably protein kinases. This guide provides a comprehensive overview of the synthesis, pharmacological profile, and key experimental evaluation techniques for this important class of compounds. We delve into the structure-activity relationships that govern their efficacy as kinase inhibitors, present detailed protocols for their biological characterization, and offer insights into future therapeutic applications.
Introduction: The Oxazole Moiety as a Privileged Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic drugs is a testament to its favorable physicochemical properties and ability to engage in various non-covalent interactions with biological macromolecules.[1] Oxazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects, making them a fertile ground for drug discovery.[1][2][3]
The 4-(Oxazol-4-yl)aniline Core: A Versatile Pharmacophore
Within the broader family of oxazoles, the 4-(oxazol-4-yl)aniline moiety has been identified as a key intermediate and foundational structure for developing highly specific therapeutic agents, especially kinase inhibitors.[4] This scaffold combines the versatile interaction capabilities of the oxazole ring with the anilino group, a well-established hinge-binding motif in many kinase inhibitors. This combination allows for the creation of potent and selective modulators of enzyme activity, driving their extensive use in oncology drug development.[5]
Synthetic Strategies
The construction of the 4-(oxazol-4-yl)aniline core and its derivatives can be achieved through several established synthetic routes. A common and effective method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent.[6] This reaction allows for the efficient formation of the oxazole ring from aldehydes. The general strategy involves the synthesis of a suitable nitro-substituted precursor, followed by reduction to the final aniline derivative.
Below is a representative synthetic workflow:
Caption: General synthetic scheme for 4-(Oxazol-4-yl)aniline.
This modular synthesis approach is highly advantageous as it allows for the introduction of various substituents on both the aniline and oxazole rings, enabling the systematic exploration of structure-activity relationships (SAR).
Pharmacological Profile: Targeting Protein Kinases
The primary therapeutic application of 4-(oxazol-4-yl)aniline derivatives lies in their function as protein kinase inhibitors.[2][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] This makes them prime targets for therapeutic intervention.
Mechanism of Action: ATP-Competitive Inhibition
Derivatives of 4-(oxazol-4-yl)aniline typically function as ATP-competitive inhibitors. The aniline nitrogen and the heterocyclic system form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling.
Caption: ATP-competitive inhibition by a 4-(Oxazol-4-yl)aniline derivative.
Key Targets and Structure-Activity Relationship (SAR)
Extensive research has focused on developing these derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][8] These receptors are pivotal in tumor growth, proliferation, and angiogenesis.
Key SAR Insights:
-
Aniline Substitution: Modifications at the 3' and 4' positions of the aniline ring are crucial for potency and selectivity. Small, hydrophobic groups are often favored.
-
Oxazole Substitution: The 2- and 5-positions of the oxazole ring provide vectors for introducing solubilizing groups or moieties that can form additional interactions within the ATP pocket.
-
Core Modifications: While the 4-(oxazol-4-yl)aniline core is effective, bioisosteric replacement with similar scaffolds like quinazoline is a common strategy in kinase inhibitor design.[5][7][8]
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Representative Inhibitory Activity of Oxazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
|---|---|---|---|
| Derivative A | EGFR | 15 | A431 |
| Derivative B | VEGFR-2 | 25 | HUVEC |
| Derivative C | EGFR (T790M Mutant) | 50 | H1975 |
| Derivative D | Multiple Kinases | - | - |
Note: This table is illustrative. Specific IC50 values are highly dependent on the exact chemical structure and assay conditions.
Standardized Protocols for Pharmacological Evaluation
A rigorous and standardized evaluation process is critical to characterize the pharmacological profile of novel 4-(oxazol-4-yl)aniline derivatives. This typically follows a hierarchical screening cascade.
Caption: Drug discovery screening cascade for kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay
Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[9][10] Radiometric assays using ³²P-ATP or fluorescence-based methods are common.[11]
Step-by-Step Methodology (Luminescence-based - e.g., Kinase-Glo®):
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant kinase, substrate peptide, and ATP.
-
Compound Plating: Serially dilute the test compounds in DMSO and add to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP (typically at its Km concentration).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range.
-
Detection: Add a luciferase-based detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Antiproliferative Assay
Principle: This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase.[12][13]
Step-by-Step Methodology (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells (e.g., A431 for EGFR inhibitors) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Measure luminescence. Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
Protocol: Target Engagement via Western Blotting
Principle: This technique confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound at various concentrations for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) target protein as a loading control. Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein level.
Future Perspectives and Conclusion
The 4-(oxazol-4-yl)aniline scaffold remains a highly valuable and versatile platform in drug discovery. Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations (e.g., EGFR T790M).
-
Novel Targets: Exploring the utility of this scaffold against other enzyme families and in different therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.[1][14]
References
- ResearchGate. (n.d.). Structure activity relationship of synthesized compounds.
- PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
- PubMed. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity.
- PubMed Central. (n.d.). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics.
- PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.
- MySkinRecipes. (n.d.). 4-(Oxazol-4-yl)aniline.
- PubMed Central. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- BMG LABTECH. (2020). Kinase assays.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-(Oxazol-4-yl)aniline [myskinrecipes.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(Oxazol-4-yl)aniline from commercially available materials
The following Application Note details the synthesis of 4-(Oxazol-4-yl)aniline , a critical heterocyclic building block for kinase inhibitors and antibiotic scaffolds.
Application Note: High-Fidelity Synthesis of 4-(Oxazol-4-yl)aniline
Part 1: Strategic Analysis & Route Selection
The Regioselectivity Challenge
Synthesizing 4-substituted oxazoles requires careful route selection to avoid the formation of the thermodynamic imidazole isomer.
-
The "Van Leusen" Trap: The Van Leusen reaction (TosMIC + Aldehyde) typically yields 5-substituted oxazoles. This route is unsuitable for the 4-substituted target.
-
The "Bredereck" Ambiguity: Reacting
-haloketones with formamide alone often yields imidazoles (Bredereck imidazole synthesis). -
The Solution (Ammonium Formate Cyclization): To ensure the aryl group remains at the 4-position , we utilize a modified Blümlein-Lewy/Bredereck approach using ammonium formate in formic acid . This method generates the necessary formamide intermediate in situ under acidic conditions that favor O-cyclization (oxazole) over N-cyclization (imidazole).
Retrosynthetic Logic
The synthesis is broken down into two scalable steps starting from the commodity chemical 2-bromo-4'-nitroacetophenone .
-
Cyclization: Construction of the oxazole ring using ammonium formate as both the nitrogen source and the C2-carbon source.
-
Reduction: Chemoselective hydrogenation of the nitro group to the aniline, preserving the oxazole ring.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol and commercial availability.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-(4-Nitrophenyl)oxazole
This step utilizes a "one-pot" cascade involving nucleophilic substitution, formylation, and cyclodehydration.
-
Reagents:
-
2-Bromo-4'-nitroacetophenone (CAS: 99-81-0)
-
Ammonium Formate (Anhydrous)
-
Formic Acid (98-100%)[1]
-
-
Equipment: Round-bottom flask, Reflux condenser, Heating mantle.[2]
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Bromo-4'-nitroacetophenone (10.0 g, 41.0 mmol) in Formic acid (50 mL) .
-
Addition: Add Ammonium formate (12.9 g, 205 mmol, 5.0 equiv) in a single portion.
-
Note: The reaction is initially endothermic. Ensure ammonium formate is dry to prevent hydrolysis of the bromoketone.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (100–110 °C) for 3–5 hours .
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into Ice Water (300 mL) with vigorous stirring.
-
Neutralize the solution to pH ~8–9 using 25% NaOH solution or solid
. Caution: Exothermic neutralization. -
The product will precipitate as a yellow/tan solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash copiously with water (
mL) to remove excess formate salts. -
Purification: Recrystallize from Ethanol if necessary.
-
Yield: Expect 65–75% (approx. 5.0–6.0 g).
-
Appearance: Yellow crystalline solid.[3]
-
Step 2: Reduction to 4-(Oxazol-4-yl)aniline
Catalytic hydrogenation is chosen for its cleanliness, avoiding metal waste (Fe/Sn) that can contaminate downstream biological assays.
-
Reagents:
-
4-(4-Nitrophenyl)oxazole (from Step 1)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (HPLC grade)
-
Hydrogen Gas (Balloon or Parr shaker)
-
Protocol:
-
Setup: In a nitrogen-flushed flask, dissolve 4-(4-Nitrophenyl)oxazole (5.0 g, 26.3 mmol) in Methanol (100 mL) .
-
Catalyst Addition: Carefully add 10% Pd/C (500 mg, 10 wt%) .
-
Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen or Argon). Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if possible, or add to the solvent stream.
-
-
Hydrogenation: Purge the flask with Hydrogen gas. Stir vigorously under a Hydrogen atmosphere (balloon pressure is sufficient) at Room Temperature for 4–12 hours .
-
Checkpoint: The yellow color of the nitro compound will fade to a pale beige/colorless solution.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[3]
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude aniline is usually pure enough for subsequent steps. If purification is required, recrystallize from Toluene/Hexane or purify via silica column chromatography (EtOAc/Hexane).
-
Yield: Expect 85–95%.
-
Appearance: Off-white to pale yellow solid.
-
Part 3: Mechanistic Insight & Data
Reaction Mechanism (Step 1)
The formation of the oxazole ring proceeds via the formation of an
Figure 2: Mechanistic pathway. Ammonium formate acts as an ammonia equivalent to displace the bromide, followed by immediate formylation and cyclization driven by the acidic medium.
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Reduction |
| Limiting Reagent | 2-Bromo-4'-nitroacetophenone | 4-(4-Nitrophenyl)oxazole |
| Key Reagent | Ammonium Formate (5 equiv) | H2 / Pd-C (10 wt%) |
| Solvent | Formic Acid | Methanol |
| Temperature | 100 °C (Reflux) | 25 °C (RT) |
| Time | 3–5 Hours | 4–12 Hours |
| Typical Yield | 65–75% | 85–95% |
| Purity (HPLC) | >95% (after workup) | >98% |
Part 4: Troubleshooting & Critical Control Points
-
Regioselectivity Check: If the melting point of your Step 1 product is significantly lower than expected (~200–202 °C for the nitro-oxazole), check for imidazole contamination. The use of Formic Acid as solvent is critical to favor the oxazole. Do not substitute with neutral solvents (e.g., DMF) for this specific protocol.
-
Safety - Lachrymator: 2-Bromo-4'-nitroacetophenone is a potent lachrymator (tear gas). All weighing and handling must occur in a functioning fume hood.
-
Incomplete Reduction: If the hydrogenation stalls, the catalyst may be poisoned by residual sulfur or halides. Ensure the Step 1 product is washed thoroughly with water to remove bromide salts before Step 2.
References
-
Bredereck, H., & Gompper, R. (1954). Synthesis of oxazoles from α-haloketones and formamide. Chemische Berichte.
-
BenchChem. (2025).[2][4] Structure and Commercial Availability of 4-(Oxazol-4-yl)aniline.
-
Organic Chemistry Portal. (2023). Synthesis of Oxazoles: Robinson-Gabriel Synthesis.
-
PubChem. (2023). Compound Summary: 4-(Oxazol-4-yl)aniline.
Sources
Protocol for synthesizing 4-(Oxazol-4-yl)aniline derivatives
Application Note: Strategic Synthesis of 4-(Oxazol-4-yl)aniline Scaffolds
Executive Summary & Strategic Rationale
The 4-(oxazol-4-yl)aniline moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical junction in kinase inhibitors (e.g., VEGFR, EGFR targets) and antimicrobial agents. Its structural value lies in the oxazole ring’s ability to act as a bioisostere for amides or esters while providing a specific vector for hydrogen bonding, coupled with the aniline nitrogen which serves as a versatile handle for late-stage diversification (via amide coupling, sulfonylation, or Buchwald-Hartwig amination).
This Application Note details two distinct, self-validating protocols for synthesizing this scaffold. The choice of method depends on the project phase:
-
Protocol A (Convergent/High-Fidelity): A Suzuki-Miyaura cross-coupling approach. Best for lead optimization and library generation where regiochemical purity is paramount.
-
Protocol B (Linear/Scalable): A modified Hantzsch/Robinson-Gabriel cyclization. Best for gram-to-kilogram scale-up where cost-efficiency drives the process.
Retrosynthetic Logic & Pathway Visualization
The synthesis hinges on establishing the C4-C(Ar) bond. We circumvent the regioselectivity issues common in oxazole synthesis (where 2,5-substitution is thermodynamically favored) by either pre-functionalizing the ring (Protocol A) or using kinetic trapping in cyclization (Protocol B).
Figure 1: Retrosynthetic bifurcation showing the convergent Suzuki route (Green) and the linear cyclization route (Red).
Protocol A: Convergent Suzuki-Miyaura Coupling
Best for: Medicinal Chemistry, SAR exploration, High Regio-fidelity.
This route utilizes the Suzuki-Miyaura reaction to couple a pre-formed oxazole halide with an aniline boronate. This avoids the "imidazole byproduct" risk associated with cyclization methods.
Reagents & Materials
-
Substrate 1: 4-Bromooxazole (CAS: 1060816-30-7) or 4-Iodooxazole.
-
Substrate 2: 4-Aminophenylboronic acid pinacol ester (CAS: 214360-73-3).
-
Catalyst: Pd(dppf)Cl₂·DCM (High turnover, air stable).
-
Base: K₂CO₃ (2.0 M aqueous).
-
Solvent: 1,4-Dioxane.[1]
Step-by-Step Methodology
-
Inertion: Charge a microwave vial or round-bottom flask with 4-bromooxazole (1.0 equiv) and 4-aminophenylboronic acid pinacol ester (1.1 equiv). Evacuate and backfill with Argon (x3).
-
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to bromide).
-
Activation: Add Pd(dppf)Cl₂·DCM (0.05 equiv) and 2.0 M aq. K₂CO₃ (3.0 equiv).
-
Reaction:
-
Thermal: Heat to 90°C for 12 hours.
-
Microwave (Preferred): Heat to 110°C for 45 minutes.
-
-
Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amine group makes the product polar; expect elution at 40-60% EtOAc.
Critical Control Point (CCP): 4-Bromooxazole is volatile and less stable than typical aryl bromides. Handle rapidly and store at -20°C. If 4-bromooxazole is unavailable, use 4-oxazolyl triflate synthesized from 4-oxazolone.
Protocol B: Linear Modified Hantzsch Synthesis
Best for: Scale-up (>10g), Cost reduction.
This route constructs the oxazole ring on the phenyl scaffold. We utilize a nitro-precursor strategy because the free aniline is incompatible with the oxidative/electrophilic conditions of bromination and cyclization.
Phase 1: Bromination of 4-Nitroacetophenone
-
Reaction: 4-Nitroacetophenone + Br₂ → 4-Nitro-α-bromoacetophenone.
-
Note: This intermediate is a potent lachrymator . All operations must occur in a high-velocity fume hood.
Phase 2: Cyclization (The "Bredereck" Modification)
Standard Hantzsch synthesis with formamide often yields imidazole byproducts. We use concentrated H₂SO₄ as a dehydrating agent to force oxazole formation.[2]
-
Mix: Combine 4-Nitro-α-bromoacetophenone (1.0 equiv) with Formamide (excess, 10-15 equiv).
-
Catalyst: Add conc. H₂SO₄ (1.0 equiv) dropwise. Exotherm warning.
-
Heat: Stir at 100-110°C for 2-4 hours.
-
Quench: Pour onto crushed ice. Neutralize with NaHCO₃.
-
Isolate: Filter the precipitate (Intermediate: 4-(4-nitrophenyl)oxazole).
Phase 3: Nitro Reduction
We employ a Bechamp-type reduction (Fe/NH₄Cl) to avoid hydrogenating the oxazole double bonds, which can occur under aggressive catalytic hydrogenation (Pd/C, high pressure).
-
Suspension: Suspend 4-(4-nitrophenyl)oxazole (1.0 equiv) in Ethanol/Water (3:1).
-
Activation: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Reduction: Reflux (80°C) for 2 hours. Monitor by LCMS (Disappearance of Nitro peak M+, appearance of Amine M-30).
-
Filtration: Filter hot through Celite to remove Iron sludge.
-
Concentration: Evaporate ethanol. Extract aqueous residue with EtOAc.
Analytical Specifications & QC
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| 1H NMR (DMSO-d6) | Oxazole C2-H: Singlet δ ~8.4 ppmOxazole C5-H: Singlet δ ~8.2 ppmAniline NH2: Broad singlet δ ~5.2 ppm | 400 MHz NMR |
| LCMS | [M+H]+ = 161.1 | ESI+ |
| Regio-purity | >95% (Absence of imidazole isomer) | HPLC (C18) |
Regio-Isomer Differentiation: The primary contaminant in Protocol B is 4-(4-aminophenyl)imidazole .
-
Oxazole:[2][3][4][5][6][7][8][9][10] C2-H is typically further downfield (~8.4 ppm).
-
Imidazole: NH proton is exchangeable; C2-H is often ~7.7-7.9 ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Protodeboronation of aniline boronate | Switch to 4-aminophenylboronic acid pinacol ester (more stable) or use anhydrous conditions with CsF base. |
| Imidazole Byproduct (Protocol B) | Insufficient acid in cyclization | Ensure H₂SO₄ is fresh and stoichiometry is >0.5 equiv. Moisture promotes imidazole; dry reagents. |
| Incomplete Reduction | Iron surface passivation | Activate Iron powder with dilute HCl wash prior to use, or switch to SnCl₂ reduction. |
References
-
Robinson-Gabriel Synthesis Mechanics: Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development. Link
-
Suzuki Coupling on Oxazoles: Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Reviews. Link
-
Regioselectivity in Hantzsch Synthesis: Potewar, T. M., et al. (2008). "One-pot synthesis of 2,4-disubstituted oxazoles." Tetrahedron Letters. Link
-
Nitro Reduction Protocols: Porcheddu, A., et al. (2009). "Iron-mediated reduction of nitroarenes." Organic Letters. Link
-
General Oxazole Synthesis Review: Palmer, D. C. (2004). "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley Online Library. Link
Disclaimer: This protocol involves hazardous chemicals (bromoketones, carbon monoxide sources). All procedures should be performed by trained personnel in a ventilated fume hood.
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. beilstein-journals.org [beilstein-journals.org]
Application Note: High-Throughput Screening of 4-(Oxazol-4-yl)aniline Libraries
Abstract
This guide details the strategic design, synthesis, and high-throughput screening (HTS) of combinatorial libraries based on the 4-(oxazol-4-yl)aniline scaffold. Recognized as a "privileged structure" in medicinal chemistry, this biaryl system serves as a robust pharmacophore for kinase inhibitors (targeting the ATP hinge region) and protein-protein interaction (PPI) modulators. This protocol bridges the gap between chemical library generation and industrial-scale screening, emphasizing solubility management, assay robustness (Z-prime), and false-positive triage.
Introduction: The Scaffold Advantage
The 4-(oxazol-4-yl)aniline moiety represents a linear, biaryl system characterized by high planarity and distinct hydrogen-bonding vectors.
-
The Oxazole Ring: Acts as a bioisostere for amide bonds or carboxylates, improving metabolic stability while maintaining hydrogen bond acceptor capabilities (N3 position).
-
The Aniline Handle: The para-amino group provides a versatile vector for parallel synthesis (amides, ureas, sulfonamides), allowing rapid exploration of chemical space.
In drug discovery, this scaffold is frequently utilized to target Tyrosine Kinases (e.g., VEGFR, EGFR) where the oxazole nitrogen interacts with the hinge region, and the aniline derivatives extend into the solvent-exposed or hydrophobic pockets.
Phase I: Library Design & Synthesis
Objective: Generate a high-purity, structurally diverse library suitable for HTS.
Core Synthesis Strategy
To ensure library quality, the core scaffold must be synthesized in bulk with >98% purity. We recommend the modified Hantzsch synthesis followed by nitro-reduction. This route avoids transition metal catalysts early on, reducing the risk of heavy metal interference in downstream biological assays.
Protocol:
-
Cyclization: React 4-nitro-α-bromoacetophenone with formamide (neat) at 140°C for 4 hours.
-
Workup: Precipitate in water; recrystallize from EtOH to yield 4-(4-nitrophenyl)oxazole.
-
Reduction: Hydrogenation (H2, Pd/C) or Fe/NH4Cl reduction yields the target 4-(oxazol-4-yl)aniline .
Parallel Derivatization (Library Expansion)
The aniline amine is derivatized in a 96-well or 384-well block format.
-
Reaction A (Amides): Core + Acid Chlorides (DIPEA, DCM).
-
Reaction B (Ureas): Core + Isocyanates (THF).
-
Reaction C (Reductive Amination): Core + Aldehydes (NaBH(OAc)3, DCE).
Critical QC Step: All library members must be dissolved in anhydrous DMSO to a standard concentration (typically 10 mM).
-
Solubility Check: This scaffold is flat and lipophilic. To prevent precipitation during HTS, ensure the final assay DMSO concentration is <1% (v/v), or use an intermediate dilution plate.
Visualization: Library Synthesis Workflow
Figure 1: Synthetic workflow from raw materials to HTS-ready library plates. Note the divergent step at the Core Scaffold.
Phase II: HTS Assay Development
Objective: Validate the assay window and tolerance before committing valuable library compounds.
DMSO Tolerance & Solubility
Oxazole-anilines can be hydrophobic.
-
Solubility Test: Dilute random library members to 2x assay concentration in buffer. Measure light scattering (OD600) to detect precipitation.
-
DMSO Titration: Determine the Maximum Tolerated Concentration (MTC) of DMSO for your target protein.
-
Acceptance Criteria: Signal change < 10% at the chosen DMSO % (usually 0.5% - 1.0%).
-
Z-Factor Determination
Run a full 384-well plate with:
-
Max Signal (n=192): Enzyme + Substrate + DMSO (Negative Control).
-
Min Signal (n=192): Enzyme + Substrate + Reference Inhibitor (Positive Control).
-
Target: Z' > 0.5 is mandatory for HTS. Z' > 0.7 is ideal for this scaffold to distinguish weak hits.
Phase III: Screening Protocol
Objective: Execute the screen with high fidelity.
Equipment: Automated Liquid Handler (e.g., Echo Acoustic or Hamilton), Multimode Reader. Format: 384-well low-volume black plates.
Step-by-Step Protocol
-
Plate Preparation (Source):
-
Thaw 4-(oxazol-4-yl)aniline library plates (10 mM DMSO).
-
Centrifuge at 1000 x g for 1 min to remove condensation.
-
-
Compound Transfer (Acoustic/Pin):
-
Transfer 50 nL of compound to the destination assay plate.
-
Target Concentration: 10 µM (assuming 50 µL final volume).
-
Include columns 1 and 24 for controls (High/Low).
-
-
Reagent Addition:
-
Dispense 25 µL of Enzyme/Protein Buffer.
-
Incubation 1: 15 mins at RT (allows compound to bind).
-
Dispense 25 µL of Substrate/Detection Mix.
-
-
Incubation:
-
Seal plates with breathable foil (if live cell) or aluminum (if biochemical).
-
Incubate for optimized time (e.g., 60 min).
-
-
Detection:
-
Read Fluorescence or Luminescence.
-
Note: Oxazoles can have intrinsic fluorescence. Check excitation/emission overlap with your assay readout. If overlap exists, use a Red-shifted assay (e.g., TR-FRET).
-
Phase IV: Data Analysis & Hit Triage
Objective: Filter noise and identify genuine structure-activity relationships (SAR).
Data Normalization
Calculate Percent Inhibition (PI) for each well:
Triage Strategy (The Funnel)
Not all hits are leads. Use this logic to filter:
-
Statistical Cutoff: Select compounds > 3 standard deviations from the mean (Hit Limit).
-
Chemical Filter (PAINS):
-
Oxazole Specifics: While the core is stable, check for 2-aminooxazole byproducts if the synthesis was messy, as these can be promiscuous.
-
Aggregators: Eliminate compounds that show steep "cliff" SAR or are known aggregators.
-
-
Orthogonal Assay: Retest hits using a biophysically distinct method (e.g., SPR or Thermal Shift) to confirm binding to the target, not the assay reagent.
Visualization: HTS Decision Logic
Figure 2: The HTS Triage Funnel. A rigorous process to move from raw data to validated chemical matter.
Summary of Key Parameters
| Parameter | Specification | Reason |
| Scaffold | 4-(Oxazol-4-yl)aniline | Privileged kinase/PPI inhibitor core. |
| Library Solvent | 100% Anhydrous DMSO | Prevents hydrolysis; standard for automation. |
| Screening Conc. | 10 µM (Typical) | High enough to find weak binders, low enough to reduce non-specifics. |
| Max DMSO | < 1.0% | Prevent protein denaturation or compound precipitation.[1] |
| Z-Factor | > 0.5 | Ensures separation between signal and background noise. |
| Control | Staurosporine (Kinase) | Use a known inhibitor relevant to the target class. |
References
-
NIH Assay Guidance Manual. HTS Assay Validation. (2012).[2][3] A comprehensive guide to statistical validation of HTS assays. [Link]
-
Journal of Medicinal Chemistry. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020).[4] Discusses the physicochemical advantages of oxazole scaffolds. [Link]
-
SLAS Discovery. Interference with Fluorescence and Absorbance Laws of Small Molecules. (2016).[4] Critical for understanding compound interference in oxazole screens. [Link]
-
Nature Reviews Drug Discovery. The rule of five revisited. (2005).[4] Guidelines for library design properties (LogP, MW) relevant to the aniline-oxazole core. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of Oxazole Derivatives
Executive Summary
This guide details the microwave-assisted synthesis (MAOS) of oxazole and benzoxazole derivatives, a critical class of pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and fluorescent probes. Unlike conventional thermal heating, which relies on convection and conduction, microwave irradiation utilizes dielectric heating to achieve rapid, volumetric energy transfer. This protocol focuses on three distinct methodologies: the Robinson-Gabriel cyclodehydration , the Van Leusen reaction , and Benzoxazole condensation , demonstrating yield improvements from 40-60% (thermal) to 85-95% (MW) and reaction time reduction from hours to minutes.
Theoretical Basis: The Dielectric Advantage
To optimize these protocols, researchers must understand why microwave irradiation is superior for heterocycle formation. The mechanism relies on two primary physical phenomena:[1]
-
Dipolar Polarization: Polar solvent molecules (e.g., EtOH, DMF) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular rotation creates friction and heat.
-
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the electric field, colliding with neighboring molecules to generate heat.
The Arrhenius Implication:
In MAOS, the pre-exponential factor (
Diagram 1: Microwave Synthesis Workflow
The following decision tree outlines the logical flow for selecting the appropriate microwave method based on starting materials.
Caption: Workflow selection for oxazole synthesis based on available precursors and target substitution patterns.
Experimental Protocols
Protocol A: Green Synthesis of Benzoxazoles (Solvent-Free/Water)
Application: Synthesis of 2-substituted benzoxazoles.[2] Green Chemistry Score: High (Avoids toxic solvents like DMF/Toluene).
Materials:
-
2-Aminophenol (1.0 mmol)[3]
-
Aromatic Aldehyde (1.0 mmol)[3]
-
Catalyst: Deep Eutectic Solvent (Choline Chloride/Oxalic Acid) OR Iodine (10 mol%)
-
Vessel: 10 mL Microwave Process Vial (Pressure rated to 20 bar)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, mix 2-aminophenol (109 mg, 1 mmol) and the benzaldehyde derivative (1 mmol).
-
Catalyst Addition: Add 10 mol% of Iodine (
) or 0.5 g of DES. If using , mix thoroughly with a spatula until a paste forms. -
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation Parameters:
-
Mode: Dynamic (Power controlled to maintain Temp).
-
Temperature: 80°C (if using IPA) or 130°C (Solvent-free).
-
Hold Time: 5–10 minutes.
-
Stirring: High (600 rpm).
-
Max Power: 150 W (prevent overshoot).
-
-
Workup:
Validation Check: Reaction completion is indicated by the disappearance of the amine spot on TLC (typ.
Protocol B: Van Leusen Synthesis of 5-Substituted Oxazoles
Application: Rapid construction of the oxazole ring from simple aldehydes. Mechanism: Cycloaddition of TosMIC (p-Toluenesulfonylmethyl isocyanide) followed by elimination.
Materials:
-
Aromatic Aldehyde (1.0 mmol)[3]
-
TosMIC (1.2 mmol)
-
Base:
(2.0 mmol) -
Solvent: Isopropanol (IPA) - Chosen for high tan
(loss tangent) allowing efficient heating.
Step-by-Step Procedure:
-
Dissolution: Dissolve aldehyde and TosMIC in 3 mL IPA in a 10 mL microwave vial.
-
Base Addition: Add
. The suspension will be heterogeneous. -
Irradiation Parameters:
-
Temperature: 80°C.
-
Time: 8 minutes.
-
Pressure Limit: 250 psi (Safety cutoff).
-
-
Workup:
-
Evaporate IPA under reduced pressure.
-
Resuspend residue in water and extract with EtOAc.
-
Purify via flash chromatography (Silica gel, Hexane/EtOAc).
-
Protocol C: Robinson-Gabriel Cyclodehydration
Application: Synthesis of 2,4,5-trisubstituted oxazoles from
Step-by-Step Procedure:
-
Precursor: Dissolve
-acylamino ketone (1 mmol) in Acetonitrile (3 mL). -
Reagent: Add Burgess Reagent (1.2 eq) OR
(1.5 eq). Note: Burgess reagent is milder and preferred for acid-sensitive substrates. -
Irradiation:
-
Heat to 140°C for 10 minutes.
-
-
Workup:
-
Quench with sat.
. -
Extract with DCM.
-
Data Analysis & Comparison
The following table summarizes the efficiency gains using Microwave Assisted Organic Synthesis (MAOS) versus Conventional Thermal Heating (CTH).
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MAOS) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 5 – 15 Minutes | 20x – 50x Faster |
| Yield | 45% – 65% | 85% – 96% | +30% Yield |
| Solvent Vol. | 20 – 50 mL | 1 – 3 mL (or Solvent-Free) | Green / Cost-Effective |
| Purity (Crude) | Low (Side reactions due to prolonged heat) | High (Cleaner profile) | Simplified Purification |
Mechanism of Action: Dielectric Heating Pathway
Understanding the molecular mechanism is vital for troubleshooting. The diagram below illustrates how microwave energy is converted into chemical kinetic energy.
Caption: Mechanism of dielectric heating leading to accelerated oxazole ring closure.
Troubleshooting & Optimization Guide
Solvent Selection (The "Tan Delta" Rule)
Microwave efficiency depends on the loss tangent (
-
High Absorbers (
): Ethanol, DMSO, Methanol. Use for rapid heating.[6] -
Medium Absorbers: Water, DMF, Acetonitrile.
-
Low Absorbers (Transparent): Hexane, Toluene. Avoid unless using a "susceptor" (e.g., ionic liquid or graphite).
Common Pitfalls
-
Pressure Spikes: Evolution of gases (e.g.,
or ) in sealed vessels can trigger safety cutoffs.-
Solution: Use a pre-stir phase (30 sec) before ramping temperature. Fill vessels only to 50-60% capacity.
-
-
Thermal Runaway: Ionic liquids or high-concentration catalysts can heat exponentially.
-
Solution: Use "PowerMax" or simultaneous cooling (compressed air) during irradiation to control internal temperature while maintaining high power input.
-
References
-
Microwave-Assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry. (Review of benzoxazole synthesis methodologies).
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines. ACS Omega. (Protocol for Van Leusen/TosMIC reaction).
-
Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules. (Green chemistry protocol using DES).
-
Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews. (Foundational theory on dielectric heating mechanisms).[7]
-
Microwave-Assisted Piloty-Robinson Synthesis. PMC/NIH. (Detailed protocol for Robinson-Gabriel type cyclization).
Sources
- 1. Dielectric heating - Wikipedia [en.wikipedia.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00701H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Alchemist's Guide to Modern Alchemy: Palladium-Catalyzed Synthesis of Arylated Oxazoles
Application Notes and Protocols for the Advanced Researcher
Authored by: A Senior Application Scientist
Introduction: The Enduring Allure of the Oxazole Ring
The oxazole motif, a deceptively simple five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a privileged scaffold in drug discovery.[1][2][3] A vast number of clinically used drugs and biologically active natural products feature the oxazole core, demonstrating its remarkable versatility in targeting a wide array of enzymes and receptors.[1][2][3] The introduction of aryl substituents onto the oxazole ring dramatically expands its chemical space, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and material characteristics. This has led to the development of arylated oxazoles as potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][3]
Traditionally, the synthesis of arylated oxazoles has relied on multi-step classical methods like the Robinson-Gabriel synthesis, which often require harsh conditions and have limited substrate scope.[4] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these valuable compounds, offering highly efficient, regioselective, and functional group-tolerant methods for their construction. This guide provides an in-depth exploration of the state-of-the-art palladium-catalyzed methodologies for the synthesis of arylated oxazoles, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern their success.
Strategic Approaches to Oxazole Arylation: A Comparative Overview
The palladium-catalyzed arylation of oxazoles can be broadly categorized into two main strategies: the coupling of pre-functionalized oxazoles (Suzuki and Stille reactions) and the direct C-H arylation of the oxazole core. Each approach offers distinct advantages and is suited to different synthetic challenges.
-
Suzuki-Miyaura Coupling: This powerful reaction involves the coupling of a halo-oxazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[5] It is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids. The byproducts of the Suzuki reaction are generally non-toxic and easily removed, making it an attractive method for large-scale synthesis.
-
Stille Coupling: The Stille reaction couples a halo-oxazole with an organotin reagent (stannane).[6][7] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[6] However, the toxicity of organotin reagents and the often-challenging removal of tin byproducts from the reaction mixture are significant drawbacks that must be carefully managed.[8]
-
Direct C-H Arylation: This increasingly popular strategy circumvents the need for pre-functionalization of the oxazole ring, offering a more atom- and step-economical approach.[9] In this reaction, a C-H bond on the oxazole ring is directly coupled with an aryl halide. A significant challenge in the direct arylation of oxazole is controlling the regioselectivity, as both the C2 and C5 positions are susceptible to arylation. However, recent advances in ligand and reaction condition optimization have enabled highly regioselective arylations at either position.[9][10]
Mechanistic Insights: The Engine Room of Catalysis
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing these powerful transformations.
The Canonical Cross-Coupling Catalytic Cycle (Suzuki and Stille)
The Suzuki and Stille reactions proceed through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sustainable protocols for direct C–H bond arylation of (hetero)arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System [mdpi.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
Application Note: Spectroscopic Characterization of 4-(Oxazol-4-yl)aniline
Abstract & Introduction
4-(Oxazol-4-yl)aniline (MW: 160.17 g/mol ) is a critical heterocyclic building block in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors and antimicrobial agents. Its structure comprises a primary aniline moiety linked at the para-position to a 1,3-oxazole ring.
Precise characterization of this intermediate is essential to ensure the integrity of downstream medicinal chemistry campaigns. This application note details the structural validation of 4-(Oxazol-4-yl)aniline using FTIR and Mass Spectrometry, focusing on the diagnostic signatures of the oxazole-aniline linkage.
Structural Analysis[1][2][3][4]
-
Moiety A (Aniline): Provides basicity and characteristic N-H vibrational modes.
-
Moiety B (Oxazole): A 5-membered heterocyclic ring containing oxygen and nitrogen; provides unique C=N and C-O-C spectral fingerprints.
-
Linkage: Para-substitution on the benzene ring, distinct in the fingerprint region of the IR spectrum.
Integrated Characterization Workflow
The following workflow illustrates the logical progression from crude synthesis to validated material.
Figure 1: Analytical workflow for the structural validation of 4-(Oxazol-4-yl)aniline.
Fourier Transform Infrared Spectroscopy (FTIR)[2][3][5]
Principle
FTIR is utilized to confirm the presence of the primary amine and the intact oxazole ring while ruling out common impurities (e.g., unreacted nitro precursors or oxidized byproducts).
Experimental Protocol
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Method: KBr Pellet (Preferred for resolution) or Diamond ATR.
-
Parameters:
-
Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Sample) / 32 (Background)
-
Step-by-Step Procedure (KBr Method):
-
Background: Collect a background spectrum of the empty sample holder/ambient air.
-
Preparation: Grind approximately 1–2 mg of dry 4-(Oxazol-4-yl)aniline with 100 mg of spectroscopic-grade KBr powder in an agate mortar until a fine, uniform powder is achieved.
-
Pelletizing: Press the mixture at 8–10 tons of pressure for 2 minutes to form a transparent pellet.
-
Acquisition: Insert the pellet into the holder and acquire the spectrum.
-
Processing: Apply baseline correction and atmospheric suppression (CO₂/H₂O) if necessary.
Data Interpretation & Expected Peaks
The spectrum should display a combination of aniline and oxazole characteristics.
| Functional Group | Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |
| Primary Amine (-NH₂) | 3400 – 3200 | N-H Stretch | Doublet (Asymmetric & Symmetric). Diagnostic of aniline. |
| Aromatic C-H | 3100 – 3000 | C-H Stretch | Weak intensity, typical of arenes. |
| Oxazole Ring | 3150 – 3100 | C-H Stretch (C2/C5) | Often a distinct, sharper peak above 3100 cm⁻¹. |
| Imine / Arene | 1620 – 1590 | C=N / C=C Stretch | Strong band. Overlap of oxazole C=N and benzene C=C. |
| Amine Bend | 1650 – 1580 | N-H Scissoring | Often obscured by the C=N/C=C region. |
| C-N Stretch | 1300 – 1250 | C_aromatic - N | Strong intensity, confirms amine attachment to ring. |
| Oxazole Ether | 1120 – 1090 | C-O-C Stretch | Characteristic "breathing" mode of the oxazole ring. |
| Para-Substitution | 850 – 800 | C-H Out-of-Plane Bend | Strong single band indicating para-disubstituted benzene. |
Critical Check: The absence of strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (NO₂ stretches) confirms the complete reduction of any nitro-precursors.
Mass Spectrometry (ESI-MS)[6][7]
Principle
Electrospray Ionization (ESI) in positive mode is the gold standard for this compound due to the basic nitrogen atoms in both the aniline and oxazole rings, which readily protonate.
Experimental Protocol
-
Instrument: LC-MS (Single Quadrupole or Q-TOF).
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive (+).[1]
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Methanol or Acetonitrile + 0.1% Formic Acid.[2]
-
Note: Formic acid is crucial to ensure protonation (
).
-
-
Sample Prep: Dissolve 1 mg of sample in 1 mL MeOH. Dilute 1:100 with Mobile Phase A/B (50:50) before injection.
Fragmentation Logic
The molecular ion is expected at m/z 161.17 (
Fragmentation Pathway:
-
Parent Ion:
-
Loss of Ammonia (
): (Characteristic of primary anilines). -
Loss of HCN: Common in oxazoles and anilines.
. -
Loss of CO: Cleavage of the oxazole ether linkage.
. -
Retro-Cycloaddition: Oxazoles can undergo ring opening, often losing fragments like
or nitrile species.
Figure 2: Predicted ESI-MS fragmentation pathways for 4-(Oxazol-4-yl)aniline.
References
-
NIST Chemistry WebBook. Aniline and Oxazole Spectral Data. National Institute of Standards and Technology.[3][4] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel Oxazole Derivatives. (For comparative oxazole spectral data). Available at: [Link]
Sources
Application Note: Development of CDK2-Targeting Anticancer Agents via N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Scaffolds
[1][2]
Executive Summary & Mechanistic Rationale
The 1,3-diphenyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, acting as a bioisostere for various aromatic systems in kinase inhibitors. Specifically, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have demonstrated potent anticancer activity, primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2) .[1][2][3]
CDK2, when complexed with Cyclin E, drives the G1-to-S phase transition in the cell cycle. Aberrant CDK2 activity is a hallmark of proliferation in ovarian, breast (MCF-7), and melanoma (B16-F10) cancers.[2] This application note details the end-to-end workflow for synthesizing and validating these agents, transitioning from chemical synthesis to biological proof-of-concept.
Mechanistic Pathway
The pyrazole-aniline hybrid functions as an ATP-competitive inhibitor. The pyrazole nitrogen and the secondary amine linker form critical hydrogen bonds within the CDK2 hinge region (Leu83), mimicking the adenine ring of ATP.[2] This blockade arrests the cell cycle, preventing DNA replication and triggering apoptosis.[2][4]
Figure 1: Mechanism of Action.[2] The inhibitor blocks CDK2-mediated phosphorylation of Rb, preventing E2F release and S-phase entry, ultimately inducing apoptosis.
Chemical Synthesis Protocol
The synthesis utilizes a convergent strategy. The core pyrazole aldehyde is constructed via the Vilsmeier-Haack reaction , followed by Reductive Amination to install the aniline diversity element.[2] This modular approach allows for rapid Structure-Activity Relationship (SAR) expansion.[2]
Stage A: Vilsmeier-Haack Formylation
Objective: Synthesize 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[2][5]
Reagents:
-
Acetophenone phenylhydrazone (1.0 eq)[2]
-
POCl₃ (Phosphorus oxychloride) (3.0 eq)[2]
-
DMF (Dimethylformamide) (10.0 eq)[2]
-
Ice water / NaHCO₃ (sat.)[2]
Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask, cool DMF (anhydrous) to 0°C. Add POCl₃ dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition.[2] Stir for 30 minutes until the salt precipitates.
-
Addition: Dissolve acetophenone phenylhydrazone in minimal DMF and add dropwise to the Vilsmeier reagent.
-
Cyclization: Warm the mixture to 60–80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2] The hydrazone spot should disappear, replaced by a lower Rf aldehyde spot.
-
Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated NaHCO₃ to pH 7–8.[2]
-
Isolation: Filter the resulting yellow precipitate. Recrystallize from Ethanol/DMF to yield the aldehyde intermediate.[2]
Stage B: Reductive Amination
Objective: Coupling of aldehyde with substituted anilines.[2]
Reagents:
-
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[2]
-
Substituted Aniline (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[2]
-
Acetic Acid (catalytic, 1-2 drops)[2]
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[2]
Protocol:
-
Imine Formation: Mix aldehyde and aniline in DCE. Add catalytic acetic acid.[2] Stir at Room Temperature (RT) for 1 hour. Note: Use molecular sieves if the imine formation is slow.[2]
-
Reduction: Add NaBH(OAc)₃ in one portion. Expert Insight: We prefer NaBH(OAc)₃ over NaBH₄ because it is milder and selectively reduces the imine without touching other potential reducible groups (e.g., nitro or ester) on the scaffold.[2]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2] Wash organic layer with brine, dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Figure 2: Synthesis Workflow. The modular design allows for late-stage diversification of the aniline moiety.
Structural Validation (Self-Validating Systems)[2]
Before biological testing, compound integrity must be verified.[2] Use the following criteria:
| Technique | Diagnostic Signal | Acceptance Criteria |
| ¹H NMR (500 MHz) | Pyrazole C5-H Singlet | δ 8.40–8.60 ppm (Must be a sharp singlet).[2] |
| Methylene Linker (-CH₂-NH-) | δ 4.30–4.50 ppm (Doublet or Singlet).[2] | |
| Amine Proton (-NH-) | Broad singlet, exchangeable with D₂O.[2] | |
| ¹³C NMR | Pyrazole C4 (Quaternary) | ~115–120 ppm.[2] |
| HRMS (ESI) | Molecular Ion [M+H]⁺ | Mass error < 5 ppm.[2] |
| HPLC Purity | UV (254 nm) | > 95% purity required for IC₅₀ determination. |
Biological Profiling Protocols
A. In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, B16-F10).[1][2][3]
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Treat with serial dilutions of the compound (0.1 µM – 100 µM) for 48h. Control: DMSO (0.1%) and Doxorubicin (Positive Control).[2]
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
B. Cell Cycle Analysis (Flow Cytometry)
Purpose: Confirm mechanism (G1 vs G2/M arrest).[2]
-
Treatment: Treat cells with IC₅₀ concentration for 24h.[2]
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A.[2]
-
Analysis: Analyze DNA content via Flow Cytometer.
-
Expected Result for CDK2 Inhibitors: Accumulation in G0/G1 phase (inhibition of G1/S transition) or S-phase delay.[2]
-
Representative Data Summary
The following table summarizes expected potency ranges based on literature precedents for this scaffold (See References).
| Compound ID | R¹ (Phenyl Ring A) | R² (Aniline Ring) | CDK2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Activity Profile |
| Lead (5a) | H | 4-F | 0.98 ± 0.06 | 1.88 ± 0.11 | Potent; G1 Arrest |
| Analog B | 4-OMe | 4-Cl | 5.20 ± 0.40 | 12.5 ± 1.2 | Moderate |
| Analog C | 4-NO₂ | H | > 50 | > 50 | Inactive (Electronic mismatch) |
Note: Substitution at the para-position of the N-phenyl ring (R¹) and the aniline (R²) significantly modulates lipophilicity and binding affinity.[2]
References
-
Design, Synthesis, and Biological Evaluation of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives. Source: ResearchGate / PubMed (2012/2025) Context:[2] Primary source for the synthesis and CDK2 inhibitory activity of the title compounds (Compound 5a).[1][2] URL:
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI (Molecules, 2023) Context:[2] Discusses bioisosteric replacement and the structural role of pyrazoles in kinase inhibition.[2] URL:[2]
-
Synthesis, Reactions and Antitumor Activity of Certain 1,3-diphenylpyrazole-4-carboxaldehyde Derivatives. Source: Journal of Chemical Research / WHO Index Context:[2] Detailed protocols for the Vilsmeier-Haack formation of the aldehyde intermediate.[6] URL:[2]
-
Synthesis of Poly-functionalized Pyrazoles under Vilsmeier-Haack Reaction Conditions. Source: Semantic Scholar Context: Mechanistic insights into the cyclization step of the pyrazole core. URL:
Sources
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
Application Note: In Vitro Evaluation of Antimicrobial Activity of Oxazole Derivatives
Abstract & Scope
Oxazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of critical antibiotics like linezolid (an oxazolidinone) and natural products like virginiamycin. Their mechanism of action often involves the inhibition of protein synthesis or cell wall biosynthesis (e.g., MurD ligase inhibition). However, the hydrophobic nature of synthetic oxazole rings often leads to solubility issues that can generate false-negative MIC results or solvent-induced toxicity.
This guide provides a rigorous, self-validating workflow for evaluating novel oxazole derivatives. It moves beyond basic textbook descriptions to address the specific physicochemical challenges of testing heterocyclic compounds.
Compound Preparation & Solubility Management
The Silent Failure Mode: Many oxazole derivatives "crash out" (precipitate) in aqueous media, leading to visible turbidity that mimics bacterial growth, or forming micro-crystals that are inactive.
Protocol: Stock Solution Preparation
-
Solvent Selection: Dissolve the oxazole derivative in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates during incubation, altering concentrations.
-
Concentration Target: Prepare a Master Stock at 100× the highest desired test concentration (e.g., if testing up to 128 µg/mL, prepare 12.8 mg/mL stock).
-
Solvent Tolerance Check:
-
The final assay concentration of DMSO must not exceed 1% (v/v) for most bacteria.
-
Validation Step: Run a "Solvent Control" well containing media + bacteria + 1% DMSO. If growth is inhibited compared to the Growth Control, your solvent is toxic, and the assay is invalid.
-
Primary Screening: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (BMD) Standard: CLSI M07 / EUCAST ISO 20776-1
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2] Why? Calcium and Magnesium ions are critical for the activity of certain antibiotics and for the outer membrane stability of Pseudomonas aeruginosa.
-
Plates: 96-well round-bottom polystyrene plates (untreated).
-
QC Strains: S. aureus ATCC 29213 (Gram-positive standard) and E. coli ATCC 25922 (Gram-negative standard).
Experimental Workflow
-
Dilution Series: Prepare 2-fold serial dilutions of the oxazole derivative in CAMHB.
-
Inoculum Prep:
-
Select 3-5 colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve the assay target of
CFU/mL.
-
-
Plate Setup:
-
Add 50 µL of diluted compound to test wells.
-
Add 50 µL of bacterial inoculum to test wells.
-
Final Volume: 100 µL.
-
-
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
Visualization: MIC Workflow
The following diagram illustrates the logical flow of the MIC assay to ensure data integrity.
Figure 1: Step-by-step workflow for Broth Microdilution. Note the convergence of drug dilution and standardized inoculum.
Secondary Evaluation: Bactericidal Activity
Defining whether the oxazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) is crucial for clinical application.
A. Minimum Bactericidal Concentration (MBC)[3]
-
Sampling: Identify the MIC well and all wells with higher concentrations (supraminimal).
-
Plating: Remove 10 µL from each clear well and spot onto a nutrient agar plate (MHA).
-
Incubation: 24 hours at 37°C.
-
Endpoint: The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.[3]
-
Calculation: If initial inoculum was
CFU/mL, the well contains CFU/100µL. A 99.9% kill means <50 CFU remaining in the well, or <5 colonies on the spot plate.
-
B. Time-Kill Kinetics
This assay measures the rate of killing and detects "regrowth" (resistance emergence).
-
Setup: Flasks containing CAMHB + Oxazole at 1× MIC and 4× MIC .
-
Inoculum: Add bacteria to reach
CFU/mL. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate on agar to count colonies.
-
Interpretation:
Visualization: Efficacy Logic Tree
Use this logic flow to classify your derivative based on experimental data.
Figure 2: Decision tree for classifying oxazole derivatives as Bactericidal or Bacteriostatic based on MBC/MIC ratios and Time-Kill data.
Safety Profiling: Cytotoxicity & Selectivity Index
An antimicrobial is useless if it lyses human cells at therapeutic doses.
Protocol: MTT Assay (Mammalian Cell Viability)
Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver). Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5][6]
-
Seeding: Seed
cells/well in 96-well plates (DMEM media). Incubate 24h to adhere. -
Treatment: Add oxazole derivative (serial dilutions). Incubate 24h.
-
Dye Addition: Add 20 µL MTT (5 mg/mL). Incubate 4h. Viable mitochondria reduce MTT to purple formazan.[5]
-
Solubilization: Remove media, add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation: Determine
(concentration inhibiting 50% of cell viability).
The Selectivity Index (SI)
The SI is the definitive metric for drug potential.
-
SI < 1: Toxic (Kills host before bacteria).
-
SI 1–10: Narrow therapeutic window (Risk of side effects).
-
SI > 10: Promising drug candidate.
Data Reporting Template
Summarize your findings in a clear, comparative table.
| Compound ID | Structure (R-Group) | MIC (µg/mL) S. aureus | MBC (µg/mL) | MBC/MIC Ratio | IC50 (µg/mL) HEK293 | Selectivity Index (SI) | Classification |
| OX-001 | -CH3 | 2.0 | 4.0 | 2 | 128.0 | 64.0 | Bactericidal / Safe |
| OX-002 | -Ph | 64.0 | >128 | >2 | 32.0 | 0.5 | Inactive / Toxic |
| Linezolid | (Control) | 2.0 | >64 | >32 | >100 | >50 | Bacteriostatic |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[7] 11th Edition.[8] CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[9][10][11][12] v 5.0. [Link]
-
Tanitame, A., et al. (2019). "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry. [Link]
-
Emery Pharma. "Time-Kill Kinetics Assay Protocol and Guidelines." [Link]
Sources
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 9. food.dtu.dk [food.dtu.dk]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. m.youtube.com [m.youtube.com]
- 12. EUCAST: MIC Determination [eucast.org]
Optimized Cell Proliferation Workflows for Antitumor Benzothiazoles
Application Note & Technical Guide
Abstract & Strategic Overview
Benzothiazoles, particularly 2-(4-aminophenyl)benzothiazoles (e.g., Phortress, 5F-203), represent a unique class of antitumor agents that often function as "smart" prodrugs. Unlike direct-acting cytotoxic agents, many benzothiazoles require metabolic bioactivation via the Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 1A1 (CYP1A1) pathway to generate DNA-damaging electrophiles.
The Experimental Hazard: Standard metabolic assays (MTT/MTS) frequently yield false negatives or skewed IC50 values with benzothiazoles due to two specific artifacts:
-
Mitochondrial Uncoupling: Some benzothiazoles induce mitochondrial biogenesis or alter succinate dehydrogenase activity, artificially inflating the formazan signal in MTT assays even as cells die.
-
Delayed Onset: The requirement for CYP1A1 induction means cytotoxicity often peaks at 72–96 hours, rendering standard 24-hour toxicity screens ineffective.
This guide outlines a biomass-based workflow (Sulforhodamine B) as the primary validation standard, bypassing metabolic artifacts to provide accurate potency data.
Mechanism of Action: The Bioactivation Loop
To design the correct assay, one must understand the temporal dynamics of the drug.[1] The antitumor activity of lysyl-amide benzothiazole prodrugs is dependent on a transcription-translation loop that takes time to execute.
Pathway Visualization
Figure 1: The AhR-CYP1A1 Bioactivation Cascade. Note the requirement for de novo protein synthesis (CYP1A1) before the drug becomes cytotoxic.
Caption: The benzothiazole bioactivation pathway requires AhR binding and CYP1A1 induction.[2][3][4] This delay necessitates assay endpoints beyond 48 hours.
Compound Preparation & Solubility
Benzothiazoles are characteristically hydrophobic. Improper solubilization is the leading cause of variability in IC50 data.
Solubilization Protocol
-
Primary Stock: Dissolve the solid compound in sterile, anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mM .
-
Critical: Vortex for 30 seconds. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions:
-
Dilute the stock in complete culture medium immediately prior to use.
-
The 0.5% Rule: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v). For sensitive lines (e.g., primary hepatocytes), limit to 0.1%.
-
Control: Always include a "Vehicle Control" (medium + equivalent % DMSO) to normalize data.
-
Primary Assay Protocol: Sulforhodamine B (SRB)
The SRB assay is the NCI Gold Standard for this compound class. It measures total cellular protein content, which is directly proportional to cell number. Unlike MTT/MTS, it is not dependent on mitochondrial health, preventing false viability signals caused by benzothiazole-induced mitochondrial swelling.
Materials
-
Fixative: 50% (w/v) Trichloroacetic Acid (TCA) (store at 4°C).
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Wash Solution: 1% Acetic Acid.
-
Solubilization Base: 10 mM Tris base (pH 10.5).
Step-by-Step Methodology
Step 1: Seeding (Day 0)
-
Seed cells in 96-well plates (3,000–5,000 cells/well depending on doubling time).
-
Incubate for 24 hours to allow attachment.
-
Validation: Fix one "Time Zero" (Tz) plate immediately before drug addition to establish the baseline biomass.
Step 2: Treatment (Day 1)
-
Add benzothiazole serial dilutions (e.g., 1 nM to 100 µM).
-
Incubation Duration: Incubate for 72 to 96 hours .
-
Why? To allow sufficient time for CYP1A1 induction and subsequent DNA damage accumulation.
-
Step 3: Fixation (Critical Step)
-
Gently layer 50 µL of cold 50% TCA directly onto the 100 µL growth medium in each well (Final TCA ~10%).
-
Do not aspirate medium first—this prevents loss of floating dead cells or loosely attached mitotic cells.
-
Incubate at 4°C for 60 minutes .
-
Wash plates 4x with slow-running tap water and air dry completely.
Step 4: Staining
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 10–30 minutes (protected from light).
-
Remove stain and wash 4x with 1% Acetic Acid to remove unbound dye.
-
Air dry until no moisture remains.
Step 5: Solubilization & Readout
-
Add 100–200 µL of 10 mM Tris base to each well.
-
Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Measure Absorbance (OD) at 510–520 nm .
Data Analysis & Interpretation
Benzothiazoles often exhibit biphasic dose-response curves or cytostatic effects. Use the NCI calculation method to distinguish between growth inhibition and lethality.
Calculations
Define:
-
Tz: OD at time zero (before drug).
-
C: OD of control growth (vehicle) at end of assay.
-
Ti: OD of test growth at drug concentration i.
| Parameter | Formula | Biological Meaning |
| % Growth | [(Ti - Tz) / (C - Tz)] x 100 | Net growth relative to control. |
| % Lethality | [(Ti - Tz) / Tz] x 100 | Used if Ti < Tz (Cell death occurred). |
| GI50 | Concentration where [(Ti-Tz)/(C-Tz)] x 100 = 50 | Concentration inhibiting growth by 50%. |
| TGI | Concentration where Ti = Tz | Total Growth Inhibition (Cytostatic). |
| LC50 | Concentration where [(Ti-Tz)/Tz] x 100 = -50 | Lethal Concentration (50% of cells killed). |
Assay Selection Decision Matrix
Use this logic flow to select the correct assay for your specific benzothiazole derivative.
Figure 2: Decision Matrix for Benzothiazole Screening.
Caption: Due to fluorescence and mitochondrial effects, SRB is the robust default. ATP assays are suitable if metabolic interference is ruled out.
Troubleshooting & FAQs
Q: My MTT assay shows 90% viability, but the cells look dead under the microscope. A: This is the "Mitochondrial Trap." Benzothiazoles can cause mitochondrial swelling or uncoupling. The remaining mitochondria work overtime, reducing more MTT per cell than controls. Switch to SRB.
Q: The IC50 at 24 hours is >100 µM, but at 96 hours it is 10 nM. A: This confirms the prodrug mechanism. The compound is non-toxic until CYP1A1 is induced and converts it to the reactive nitrenium species. Always report the incubation time.
Q: Can I use Alamar Blue (Resazurin)? A: Caution is advised. Like MTT, it is metabolic.[5][6][7] Furthermore, some benzothiazoles have fluorescence emission spectra that overlap with Resorufin (590 nm), causing high background.
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link
-
Bradshaw, T. D., & Westwell, A. D. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate.[4] Current Medicinal Chemistry. Link
-
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. Link
-
Chua, A. J., et al. (2000). The antitumor activity of benzothiazoles is dependent on CYP1A1 induction. Cancer Research.[1][2][3] Link
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (SRB). Link
Sources
- 1. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Molecular Docking Studies of 4-Anilinoquinazoline Derivatives
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antitumor evaluation and docking study of novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dbt.univr.it [dbt.univr.it]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatility of 4-(Oxazol-4-yl)aniline in the Synthesis of Advanced Dyes and Functional Materials
Introduction: Unlocking the Potential of a Unique Heterocyclic Building Block
4-(Oxazol-4-yl)aniline is a fascinating heterocyclic aromatic amine that serves as a highly valuable and versatile building block in the synthesis of a wide array of organic molecules.[1] Its unique structure, which combines a reactive aniline moiety with the electronically distinct oxazole ring, opens up avenues for the creation of novel dyes and functional materials with tailored properties. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can significantly influence the electronic and photophysical characteristics of the resulting molecules, often leading to enhanced color brilliance, fluorescence, and biological activity.[2][3]
These application notes provide a comprehensive guide for researchers, chemists, and material scientists on the utilization of 4-(Oxazol-4-yl)aniline as a precursor for the synthesis of vibrant azo dyes and innovative functional materials. The protocols detailed herein are designed to be robust and reproducible, while the accompanying scientific explanations aim to provide a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of Novel Azo Dyes from 4-(Oxazol-4-yl)aniline
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[4] The synthesis of azo dyes from 4-(Oxazol-4-yl)aniline follows a well-established two-step reaction pathway: diazotization followed by an azo coupling reaction.[5]
The Chemistry Behind the Color: Diazotization and Azo Coupling
The diazotization reaction involves the conversion of the primary aromatic amine group of 4-(Oxazol-4-yl)aniline into a highly reactive diazonium salt. This is typically achieved by treating the aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
The resulting 4-(oxazol-4-yl)benzenediazonium chloride is a potent electrophile that can then readily react with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction known as azo coupling. The choice of the coupling component is crucial as it largely determines the final color and properties of the dye. The extended π-conjugated system formed by the linkage of the two aromatic rings through the azo bridge is responsible for the absorption of light in the visible region, thus imparting color.
Diagram 1: General Workflow for Azo Dye Synthesis
Caption: Workflow for synthesizing azo dyes.
Experimental Protocol: Synthesis of a Disperse Red Azo Dye
This protocol describes the synthesis of a hypothetical disperse red azo dye using 4-(Oxazol-4-yl)aniline as the diazo component and N,N-dimethylaniline as the coupling component.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-(Oxazol-4-yl)aniline | C₉H₈N₂O | 160.17 | 1.60 g (10 mmol) | 97% |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | ≥97% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 3 mL | 37% |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 1.21 g (10 mmol) | ≥99% |
| Sodium Acetate | CH₃COONa | 82.03 | 5 g | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | As needed | 95% |
| Distilled Water | H₂O | 18.02 | As needed | - |
Procedure:
Step 1: Diazotization of 4-(Oxazol-4-yl)aniline
-
In a 100 mL beaker, dissolve 1.60 g (10 mmol) of 4-(Oxazol-4-yl)aniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained. Gentle warming may be necessary.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining the temperature between 0 and 5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 2 mL of glacial acetic acid and 20 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cooled N,N-dimethylaniline solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
After the addition is complete, add a solution of 5 g of sodium acetate in 15 mL of water to neutralize the excess acid and promote the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
Step 3: Isolation and Purification of the Azo Dye
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold distilled water to remove any unreacted salts and acids.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain a purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Expected Results and Characterization:
The resulting azo dye is expected to be a vibrant red solid. The structure and purity of the synthesized dye should be confirmed using various spectroscopic techniques.
| Characterization Technique | Expected Observations |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, typically between 450-550 nm, indicative of the extended conjugation of the azo dye. The photophysical properties of similar azo dyes with heterocyclic moieties have been reported to show absorption in this range.[6] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic peaks for the N=N stretching vibration (around 1400-1450 cm⁻¹), C-H aromatic stretching, and other functional groups present in the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra will confirm the chemical structure of the dye, showing the expected signals for the aromatic protons and carbons of both the oxazole-aniline and the N,N-dimethylaniline moieties. |
Part 2: Crafting Functional Materials with 4-(Oxazol-4-yl)aniline
Beyond its application in dye synthesis, 4-(Oxazol-4-yl)aniline is a valuable precursor for creating a variety of functional materials. The presence of the oxazole ring can impart unique electronic, optical, and biological properties to the final products.[3][7][8][9][10][11][12]
Application in Medicinal Chemistry: Synthesis of a Sulfonamide Derivative
The oxazole scaffold is a common feature in many biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[3] The aniline group of 4-(Oxazol-4-yl)aniline can be readily derivatized to introduce other pharmacologically relevant moieties. For instance, it can be acylated with a substituted benzenesulfonyl chloride to yield sulfonamide derivatives, a class of compounds known for their diverse therapeutic applications.
Diagram 2: Synthesis of a Sulfonamide Derivative
Caption: Synthesis of a sulfonamide derivative.
Experimental Protocol: Synthesis of 4-Amino-N-(4-(oxazol-4-yl)phenyl)benzenesulfonamide
This protocol outlines the synthesis of a potential bioactive sulfonamide derivative from 4-(Oxazol-4-yl)aniline.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-(Oxazol-4-yl)aniline | C₉H₈N₂O | 160.17 | 1.60 g (10 mmol) | 97% |
| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 2.34 g (10 mmol) | ≥98% |
| Pyridine | C₅H₅N | 79.10 | 5 mL | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | ≥99.5% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | 37% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | ≥99% |
Procedure:
Step 1: Acylation Reaction
-
Dissolve 1.60 g (10 mmol) of 4-(Oxazol-4-yl)aniline and 2.34 g (10 mmol) of 4-acetamidobenzenesulfonyl chloride in 50 mL of dichloromethane in a 100 mL round-bottom flask.
-
Add 5 mL of pyridine to the solution as a base and catalyst.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-acetylated intermediate.
Step 2: Hydrolysis of the Acetyl Group
-
To the crude intermediate from Step 1, add 20 mL of 6 M hydrochloric acid and 10 mL of ethanol.
-
Heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-amino-N-(4-(oxazol-4-yl)phenyl)benzenesulfonamide.
Characterization:
The final product should be characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
4-(Oxazol-4-yl)aniline stands out as a key intermediate with significant potential in the development of novel dyes and functional materials. Its unique combination of an aniline and an oxazole moiety provides a versatile platform for chemical modification, leading to compounds with desirable photophysical and biological properties. The protocols provided in these application notes offer a solid foundation for researchers to explore the vast chemical space accessible from this promising building block. Further exploration into the derivatization of 4-(Oxazol-4-yl)aniline is encouraged to unlock its full potential in materials science, medicinal chemistry, and beyond.
References
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
- The synthesis, photophysical properties, DFT study and textile Applications of fluorescent azo dyes bearing coumarin-thiazole. (2021). Dyes and Pigments, 184, 108832.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 567-573.
- A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Conference Proceedings, 2603(1), 020004.
-
4-(Oxazol-4-yl)aniline. (n.d.). MySkinRecipes. Retrieved from [Link]
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(40), 25969-25992.
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2019). SlideShare.
- Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025). Scholars Academic Journal of Pharmacy, 14(8), 223-228.
- Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives. (2017). International Journal of Pharmaceutical Sciences and Research, 8(8), 3424-3430.
- Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2021). Molecules, 26(17), 5183.
- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Journal of Heterocyclic Chemistry.
- Oxazoles Dyes With Potential For Bioprobes: A Two-Photon Absorption Study. (2014). Journal of Physical Chemistry B, 118(1), 133-142.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1649.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1649.
- Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 103-111.
- SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (2018). Plant Archives, 18(2), 1833-1837.
- Synthetic method of p-aminobenzenesulfonamide. (2016). CN105237446A.
- NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. (2016). Farmacia, 64(6), 828-834.
- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2014). Molecules, 19(3), 2993-3003.
- Coumarin-Benzothiazole Based Azo Dyes. (2021). Journal of Molecular Structure, 1236, 130297.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Classifications, properties, recent synthesis and applications of azo dyes. (2020). Dyes and Pigments, 177, 108293.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2019). Molecules, 24(21), 3918.
- 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE. (n.d.). GSRS.
- 4-(Benzo[d]oxazol-2-yl)
- Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). Journal of Pharmacy and Nutrition Sciences, 4(2), 135-143.
Sources
- 1. 4-(Oxazol-4-yl)aniline [myskinrecipes.com]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. plantarchives.org [plantarchives.org]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Oxazol-4-yl)aniline by Chromatography
Welcome to the technical support center for the chromatographic purification of 4-(Oxazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this and structurally related basic aromatic amines.
Introduction to the Challenges
4-(Oxazol-4-yl)aniline is a valuable building block in medicinal chemistry and materials science. However, its purification by standard silica gel chromatography can be problematic. The primary challenge stems from the basic nature of the aniline nitrogen, which strongly interacts with the acidic silanol groups on the surface of silica gel. This interaction can lead to a host of issues, including poor peak shape (tailing), irreversible adsorption, and in some cases, degradation of the target compound. This guide provides a systematic approach to overcoming these challenges, ensuring high purity and recovery of your valuable product.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the chromatographic purification of 4-(Oxazol-4-yl)aniline and provides actionable solutions.
Issue 1: My compound is streaking or tailing badly on the TLC plate and column.
Q: Why is my 4-(Oxazol-4-yl)aniline streaking on my silica gel TLC plate and what can I do to get sharp, well-defined spots?
A: Streaking is a classic sign of a strong interaction between a basic compound and the acidic stationary phase.[1][2] The aniline moiety of your compound is basic and can be protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong, non-ideal adsorption. To mitigate this, you need to suppress this interaction.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][3][4]
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent system (e.g., ethyl acetate/hexane). The TEA will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute with a much-improved peak shape.[3][4]
-
Ammonia: A solution of ammonia in methanol (e.g., 1-2%) can also be used as a mobile phase component. This is particularly useful for more polar compounds.
-
-
Pre-treating the Silica: You can "neutralize" the silica gel before running your column.[5]
-
Slurry your silica gel in your chosen mobile phase containing the basic modifier (e.g., 1% TEA in ethyl acetate/hexane).
-
Let it stand for a short period before packing your column. This ensures the acidic sites are neutralized throughout the stationary phase.
-
Issue 2: My compound seems to be stuck on the column; I am getting very low or no recovery.
Q: I've loaded my 4-(Oxazol-4-yl)aniline onto a silica gel column, but I can't seem to elute it, even with a highly polar solvent system. What's happening?
A: This is a more extreme case of the acid-base interaction mentioned in the previous issue. Your compound is likely irreversibly adsorbed to the silica gel. Forcing it off with highly polar solvents like pure methanol might work but can also lead to co-elution with other polar impurities.
Solutions:
-
Switch to an Alternative Stationary Phase: If mobile phase modification is insufficient, a change in stationary phase is the next logical step.
-
Amine-Functionalized Silica: This is an excellent choice for the purification of basic compounds.[6][7] The amine groups on the silica surface create a more basic environment, preventing the strong interaction with your aniline. You can often use standard normal-phase solvent systems (e.g., hexane/ethyl acetate) without the need for basic additives.[7]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica gel. Basic or neutral alumina can be effective for purifying basic compounds. However, alumina can have its own set of interactions, so it's essential to screen its suitability with a TLC plate first.
-
-
Reversed-Phase Chromatography: Consider switching to a reversed-phase separation.[3][8]
-
In reversed-phase chromatography (e.g., using a C18 column), the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
To ensure good peak shape and retention for a basic compound like 4-(Oxazol-4-yl)aniline, it's crucial to control the pH of the mobile phase. The estimated pKa of the anilinium ion of similar compounds is around 3.9.[9] To keep the aniline in its neutral, less polar form, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa of the conjugate acid.[3] Therefore, a mobile phase buffered at a basic pH (e.g., pH 8-10) is recommended. A volatile buffer like ammonium bicarbonate is a good choice as it can be easily removed after purification.
-
Issue 3: I am observing a new, unexpected spot on my TLC plate after my reaction, and it seems to be getting worse during purification.
Q: I suspect my 4-(Oxazol-4-yl)aniline might be degrading on the silica gel. How can I confirm this and prevent it?
A: The oxazole ring, while aromatic, can be sensitive to certain conditions. It can be susceptible to hydrolysis under strongly acidic or basic conditions, as well as oxidation.[2][10] The acidic surface of silica gel can potentially catalyze the degradation of sensitive compounds.
Solutions:
-
2D TLC Analysis: To check for on-plate degradation, you can perform a 2D TLC experiment.
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Rotate the plate 90 degrees and develop it again in the same eluent.
-
If your compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see off-diagonal spots.
-
-
Minimize Contact Time with Silica: If you must use silica gel, try to minimize the time your compound spends on the column.
-
Use flash chromatography with a slightly higher flow rate.
-
Choose a solvent system that gives a reasonable Rf value (0.2-0.4) to ensure timely elution.
-
-
Use a Milder Stationary Phase: As mentioned before, amine-functionalized silica or alumina can be less harsh alternatives to standard silica gel.[6][7]
-
Protect from Light and Air: Aromatic anilines can be susceptible to air oxidation, which can sometimes be accelerated by the silica surface. It's good practice to protect your compound from excessive light and to use degassed solvents if you suspect oxidation is a major issue.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of 4-(Oxazol-4-yl)aniline on a standard silica gel plate?
A1: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Begin with a ratio of around 70:30 (hexane:ethyl acetate) and adjust the polarity based on the Rf value. If you observe streaking, add 0.5-1% triethylamine to the eluent.
Q2: I have added triethylamine to my mobile phase, but I'm having trouble removing it from my purified product. What should I do?
A2: Triethylamine can be persistent. Here are a few strategies for its removal:
-
Co-evaporation: Dissolve your product in a solvent like dichloromethane or toluene and evaporate it on a rotary evaporator. Repeat this process a few times. The triethylamine will co-evaporate with the solvent.
-
Azeotropic Removal with Toluene: Toluene forms a low-boiling azeotrope with triethylamine, which can aid in its removal during rotary evaporation.
-
Aqueous Wash: If your compound is not water-soluble, you can dissolve it in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute acidic solution (e.g., 1% HCl or saturated ammonium chloride) to protonate the triethylamine and extract it into the aqueous layer. Be cautious with this method, as your product might also be acid-sensitive. Follow with a wash with saturated sodium bicarbonate and then brine.
Q3: Can I use dichloromethane/methanol as a mobile phase?
A3: Yes, dichloromethane/methanol is a common solvent system for more polar compounds. However, it can sometimes lead to poor separation of closely related impurities. If you use this system, you will likely still need to add a basic modifier like triethylamine or ammonia to prevent streaking.
Q4: What is the expected stability of the oxazole ring during purification?
A4: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis and ring-opening.[2][10] The acidic surface of silica gel is generally not harsh enough to cause significant degradation for short exposure times during flash chromatography, but for very sensitive analogs, it is a possibility to consider.
Recommended Purification Protocol: Flash Chromatography on Amine-Functionalized Silica
This protocol is recommended for a robust and reproducible purification of 4-(Oxazol-4-yl)aniline, minimizing the issues commonly seen with standard silica gel.
1. Materials:
-
Crude 4-(Oxazol-4-yl)aniline
-
Amine-functionalized silica gel (pre-packed column or bulk material)
-
Hexane (or heptane)
-
Ethyl acetate
-
TLC plates (amine-functionalized silica for best correlation)
-
Standard flash chromatography setup
2. Method Development (TLC):
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on an amine-functionalized TLC plate.
-
Develop the plate in various ratios of hexane/ethyl acetate (e.g., 80:20, 70:30, 60:40).
-
Identify the solvent system that provides good separation of your product from impurities, with an Rf value for the product between 0.2 and 0.4.
3. Column Preparation:
-
If using bulk material, pack a column with the amine-functionalized silica gel using the chosen mobile phase.
-
If using a pre-packed column, equilibrate the column with at least 5 column volumes of the initial mobile phase.
4. Sample Loading:
-
Dissolve the crude 4-(Oxazol-4-yl)aniline in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for better resolution, perform a dry load by adsorbing the crude material onto a small amount of amine-functionalized silica, evaporating the solvent, and loading the resulting powder onto the top of the column.
5. Elution:
-
Begin elution with the mobile phase identified during TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane over 10-15 column volumes.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
6. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified 4-(Oxazol-4-yl)aniline under high vacuum to remove any residual solvent.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Stationary Phase | Amine-functionalized Silica | Minimizes acid-base interactions, leading to better peak shape and recovery for basic amines.[6][7] |
| Alternative Stationary Phase | Silica Gel (with modifier) | A viable option if amine-functionalized silica is unavailable. Requires the addition of a basic modifier. |
| Mobile Phase (Normal Phase) | Hexane/Ethyl Acetate | A versatile solvent system with a good polarity range for many organic compounds. |
| Mobile Phase Modifier (for Silica) | 0.1-1% Triethylamine (v/v) | Neutralizes acidic silanol groups, preventing peak tailing of basic analytes.[3][4] |
| Mobile Phase (Reversed Phase) | Water/Acetonitrile or Water/Methanol with a basic buffer (e.g., Ammonium Bicarbonate, pH 8-10) | Keeps the aniline in its neutral form, allowing for good retention and separation on a non-polar stationary phase.[3] |
| Target TLC Rf Value | 0.2 - 0.4 | Provides a good balance between resolution and elution time in column chromatography. |
Visualizing the Troubleshooting Workflow
Sources
- 1. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yield in Multi-Step Organic Synthesis
Welcome to the Technical Support Center for multi-step organic synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating challenge of low reaction yields. In the world of complex molecule synthesis, a seemingly minor drop in yield at one step can have a catastrophic impact on the overall efficiency and viability of a synthetic route.[1]
This guide moves beyond simple procedural lists to provide in-depth, field-tested insights into diagnosing and resolving yield issues. We will explore the causality behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common initial questions when a reaction underperforms.
Q1: My reaction didn't go to completion, and I have a low yield of my desired product. What's the first thing I should check?
A: The first step is to rigorously assess the purity of your starting materials and reagents.[2][3][4] Impurities can have a significant impact on reaction outcomes by interfering with the intended chemical transformation.[4][5] They might react with your primary reactants, deactivate a catalyst, or act as inhibitors.[5][6] It is also crucial to ensure all glassware is scrupulously clean and dry, especially for moisture-sensitive reactions.[7]
Q2: I've confirmed my reagents are pure, but my yield is still low. What's the next logical step?
A: The next step is to scrutinize your reaction conditions.[1] Key parameters to investigate include:
-
Temperature: Is the reaction being conducted at the optimal temperature? Inconsistent or incorrect temperature can significantly hinder reaction rates.[6]
-
Concentration: Are the reactant concentrations appropriate?
-
Solvent: Is the chosen solvent suitable for the reaction? The solvent's polarity and ability to dissolve reactants can be critical.
-
Stirring: Is the reaction mixture being stirred effectively to ensure homogeneity?[7]
Systematic optimization of these parameters is often necessary to maximize yield.[8]
Q3: I suspect side reactions are consuming my starting material. How can I confirm this and what can I do about it?
A: The best way to identify side reactions is through reaction monitoring techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[2][9] These methods allow you to track the consumption of starting materials and the appearance of both the desired product and any byproducts over time.[10][11] If side reactions are confirmed, you may need to adjust reaction conditions (e.g., lower the temperature, change the order of reagent addition) to favor the desired pathway.[12]
Q4: My reaction seems to work well, but I lose a lot of product during the work-up and purification. How can I minimize these losses?
A: Product loss during isolation is a very common issue.[2][7] Here are some key areas to focus on:
-
Transfers: Minimize the number of transfers between flasks. Each transfer incurs some loss. When you must transfer, rinse the original flask with a small amount of solvent to recover residual product.[2][7]
-
Extractions: Ensure you are using the correct solvents and volumes for liquid-liquid extractions to maximize the partitioning of your product into the desired layer.
-
Purification: For chromatography, choose the appropriate stationary and mobile phases to achieve good separation without excessive band broadening, which can lead to product loss. For recrystallization, using the minimum amount of hot solvent is crucial to maximize crystal formation upon cooling.[13]
Q5: Could the age or storage of my reagents be the problem?
A: Absolutely. Many organic reagents degrade over time, especially if not stored under the recommended conditions (e.g., under an inert atmosphere, protected from light, at a specific temperature).[6] This is particularly true for highly reactive compounds like organometallics and certain catalysts. Always check the expiration date and consider purifying or re-analyzing older reagents before use.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance on tackling persistent low-yield problems.
Guide 1: Diagnosing the Root Cause of Low Yield
A systematic approach is crucial to pinpointing the source of low yield. The following workflow can guide your investigation.
Caption: A workflow for diagnosing the root cause of low yield.
This protocol outlines a standard procedure for monitoring the progress of a reaction using TLC, a rapid and effective technique.[10][14]
-
Prepare the TLC Plate:
-
Gently draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three evenly spaced points on this line for the co-spot, starting material, and reaction mixture.
-
-
Prepare the TLC Chamber:
-
Add a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Cover the chamber.
-
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent.
-
Using a capillary tube, spot the starting material on the corresponding mark.
-
Withdraw a small aliquot of your reaction mixture and spot it on its designated mark.
-
On the co-spot mark, apply both the starting material and the reaction mixture.
-
-
Develop the Plate:
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the pencil line. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots using a UV lamp and/or by staining (e.g., with an iodine chamber or a potassium permanganate dip).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The presence of multiple new spots suggests the formation of side products.
-
Guide 2: Optimizing Reaction Conditions
Once you have ruled out issues with reagent purity, the next step is to optimize the reaction conditions. A Design of Experiments (DoE) approach can be more efficient than varying one factor at a time.[8]
| Parameter | Common Issues | Potential Solutions | Rationale |
| Temperature | Too low: slow or no reaction. Too high: decomposition or side reactions.[6] | Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, reflux). | Reaction kinetics are highly temperature-dependent. Finding the optimal temperature maximizes the rate of the desired reaction while minimizing competing pathways. |
| Concentration | Too dilute: slow reaction rate. Too concentrated: potential for side reactions or solubility issues. | Vary the concentration of the limiting reagent. | The rate of a reaction is often dependent on the concentration of the reactants. |
| Reaction Time | Too short: incomplete conversion. Too long: product decomposition or formation of byproducts.[15] | Monitor the reaction at different time points to determine the optimal reaction time. | Allows for quenching the reaction when the maximum yield of the desired product is achieved, before it can degrade.[7] |
| Solvent | Poor solubility of reactants, or solvent participating in side reactions. | Screen a variety of solvents with different polarities. | The solvent can influence reaction rates and selectivity by stabilizing transition states or intermediates. |
| Catalyst | Incorrect catalyst, insufficient loading, or catalyst deactivation. | Screen different catalysts, vary the catalyst loading, and ensure anhydrous/anaerobic conditions if required. | The choice of catalyst is often critical for the success of a reaction, and its activity can be sensitive to impurities. |
Guide 3: Improving Work-up and Purification
Significant amounts of product can be lost during the isolation and purification stages.[7] Careful technique is paramount.
-
Back-Extraction: After separating the organic and aqueous layers, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to remove dissolved water and some polar impurities, and can also decrease the solubility of the organic product in the residual aqueous phase, thus driving more of it into the organic layer.
-
Drying Agent: Use an appropriate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) and ensure it is thoroughly rinsed with the organic solvent to recover any adsorbed product.[7]
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is uniformly packed to avoid channeling.
-
Solvent System: Use TLC to determine the optimal solvent system that provides good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal).
-
Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel.
Part 3: Advanced Topics
Dealing with Reaction Inhibitors
Certain functional groups or impurities can act as inhibitors, slowing down or completely stopping a reaction.[6]
-
Radical Inhibitors: In free-radical polymerizations, inhibitors are often added to monomers to prevent premature polymerization.[6] These can typically be removed by passing the monomer through a column of activated alumina or by distillation.
-
Catalyst Poisons: In catalytic reactions, certain compounds can bind to the catalyst and deactivate it. For example, sulfur-containing compounds can poison palladium catalysts. Ensuring the purity of all reactants and solvents is the best preventative measure.
-
Prepare a Column: Place a plug of glass wool at the bottom of a chromatography column.
-
Add Alumina: Add a layer of sand followed by a sufficient amount of activated basic alumina.
-
Elute: Pass the monomer containing the inhibitor through the column. The inhibitor will be adsorbed onto the alumina, and the purified monomer will be collected.
Scaling Up Reactions
Scaling up a reaction from a few milligrams to multiple grams or kilograms presents new challenges.[16]
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become dangerous on a larger scale due to the decreased surface area-to-volume ratio, which hinders heat dissipation.[16] Using a jacketed reactor with controlled cooling is essential.
-
Mixing: Efficient mixing becomes more difficult in larger vessels.[16] The use of overhead mechanical stirrers is necessary to ensure homogeneity.
-
Reagent Addition: The rate of addition of reagents can be critical. Adding a reagent too quickly can lead to localized high concentrations and side reactions. The use of an addition funnel or a syringe pump is recommended for controlled addition.
Conclusion
Overcoming low yield in multi-step organic synthesis is a multifaceted challenge that requires a systematic and analytical approach. By carefully considering reagent purity, optimizing reaction conditions, and refining work-up and purification techniques, researchers can significantly improve the efficiency of their synthetic routes. This guide provides a framework for troubleshooting common issues, grounded in the fundamental principles of organic chemistry.
References
-
Department of Chemistry, University of Rochester. How To: Improve Yield. Available from: [Link]
-
University of Canterbury. Tips on how to minimise product loss. Available from: [Link]
-
Solubility of Things. Common Sources of Error in Yield Calculations. Available from: [Link]
-
Gensch, T., Sigman, M. S., Doyle, A. G., & Anslyn, E. V. (2021). The Evolution of Data-Driven Modeling in Organic Chemistry. ACS Central Science, 7(10), 1622–1637. Available from: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
-
CENTURY. (2024). Explaining Lower Yields. YouTube. Available from: [Link]
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Available from: [Link]
-
Reddit. Synthesis - General tips for improving yield?. Available from: [Link]
-
CK-12 Foundation. Reaction Yields. Available from: [Link]
-
Washington State University. How to Succeed in Multi-Step Organic Synthesis. Available from: [Link]
-
Jiang, S., Zhang, Z., Zhao, H., Li, J., Yang, Y., Lu, B.-L., & Xia, N. (2021). When SMILES Smiles, Practicality Judgment and Yield Prediction of Chemical Reaction via Deep Chemical Language Processing. IEEE Access, 9, 85071–85083. Available from: [Link]
-
FPA Patent Attorneys. (2024). When “Routine Chemistry” Isn't Routine - Key Lessons from a Recent APO Decision. Available from: [Link]
-
ACS Publications. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields?. Available from: [Link]
-
White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Available from: [Link]
-
LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Available from: [Link]
-
ResearchGate. Removing PCR inhibitors POST-extraction?. Available from: [Link]
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Available from: [Link]
-
Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. Available from: [Link]
-
ACS Publications. A Brief Introduction to Chemical Reaction Optimization. Available from: [Link]
- Andersson, P. G. (Ed.). (2008). Side Reactions in Organic Synthesis. John Wiley & Sons.
-
ResearchGate. Techniques to Reduce the Post Harvest Losses of Fruits and Vegetables. Available from: [Link]
- Crow, J. M. (2010). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
-
TutorChase. How do impurities impact percentage yield?. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Available from: [Link]
-
Teachy. Summary of Stoichiometry: Purity and Yield. Available from: [Link]
-
Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271. Available from: [Link]
-
Reddit. Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). Available from: [Link]
-
IChemE. The control of runaway polymerisation reactions by inhibition techniques. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
-
SlideShare. Chromatography- principle and application of TLC ,HPLC ,and GC. Available from: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
Uk-cpi.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]
-
LinkedIn. (2023). Minimizing Post-harvest Losses Through Proper Handling, Packing, and Storage. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Inhibition of Free Radical Polymerization: A Review. Available from: [Link]
-
Michigan State University Department of Chemistry. Principles of Organic Synthesis. Available from: [Link]
-
Professor Dave Explains. (2023). Performing Thin Layer Chromatography (TLC). YouTube. Available from: [Link]
-
MDPI. (2021). Postharvest Storage Techniques and Quality Evaluation of Fruits and Vegetables for Reducing Food Loss. Available from: [Link]
-
ResearchGate. How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?. Available from: [Link]
-
ResearchGate. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Available from: [Link]
-
Quora. There is a part about 'reaction monitoring' in the experimental book related to chromatography, what is reaction monitoring? And why do we need to do reaction monitoring?. Available from: [Link]
-
Chemistry Teaching Resources. 3.2 Organic Synthesis (Reaction Pathways). Available from: [Link]
-
Wikipedia. Enzyme inhibitor. Available from: [Link]
Sources
- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mrcaslick.altervista.org [mrcaslick.altervista.org]
- 4. teachy.ai [teachy.ai]
- 5. tutorchase.com [tutorchase.com]
- 6. quora.com [quora.com]
- 7. How To [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. smtasmc.org [smtasmc.org]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. showzappat.weebly.com [showzappat.weebly.com]
- 14. m.youtube.com [m.youtube.com]
- 15. biotage.com [biotage.com]
- 16. pure-synth.com [pure-synth.com]
Technical Guide: Solvent Optimization for Oxazole Synthesis
This guide is structured as a technical support resource for the Center for Heterocyclic Chemistry Optimization . It prioritizes actionable protocols, mechanistic rationale, and troubleshooting for professional chemists.
Executive Summary: The Solvation Landscape
In oxazole synthesis, the solvent is not merely a medium; it is a chemoselective switch. The choice of solvent dictates the reaction pathway between kinetic control (rapid cyclization) and thermodynamic stability (avoiding ring opening or polymerization).
-
Robinson-Gabriel: Requires non-nucleophilic, polar-aprotic solvents (e.g., DMF, MeCN) to stabilize the ionic acyl-iminium intermediate without quenching the dehydrating agent.
-
Van Leusen: Heavily relies on protic solvents (MeOH, EtOH) to facilitate proton transfer and the elimination of the tosyl group.
-
Green Synthesis: PEG-400 and aqueous surfactant systems are now viable industrial alternatives, often outperforming volatile organic compounds (VOCs) in yield due to the "hydrophobic effect."
Decision Matrix: Selecting Your Solvent System
Before starting, map your substrate to the correct solvent system using this logic flow.
Figure 1: Solvent selection decision tree based on precursor stability and reaction mechanism.
Technical Modules & Protocols
Module A: The Van Leusen Reaction (Base-Mediated)
Mechanism: The reaction involves a [3+2] cycloaddition of TosMIC to an aldehyde, followed by base-induced elimination of p-toluenesulfinic acid (TosH).[1][2] Critical Solvent Factor: Protic solvents like Methanol (MeOH) are superior because they stabilize the transition state of the elimination step via hydrogen bonding. Aprotic solvents often stall the reaction at the oxazoline intermediate stage.
Protocol 1: Standard Van Leusen in Methanol
-
Scope: Synthesis of 5-substituted oxazoles from aldehydes.
-
Reagents: Aldehyde (1.0 eq), TosMIC (1.0-1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: Anhydrous MeOH (0.5 M concentration).
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with the aldehyde and TosMIC in anhydrous MeOH.
-
Base Addition: Add K₂CO₃ in one portion. The reaction is exothermic; ensure cooling if scaling >10g.
-
Reflux: Heat to reflux (65°C) for 2–4 hours.
-
Checkpoint: Monitor TLC for the disappearance of the aldehyde. The intermediate oxazoline is rarely seen in MeOH.
-
-
Workup: Remove solvent in vacuo. Resuspend residue in water and extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Comparison:
| Solvent | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| MeOH | 85-95 | 2-4 h | Optimal elimination of TosH. |
| THF | 40-60 | 12 h | Often stops at oxazoline intermediate. |
| DCM | <30 | 24 h | Poor solubility of carbonate bases. |
Module B: Robinson-Gabriel Cyclodehydration (Acid-Mediated)
Mechanism: Cyclization of 2-acylamino ketones.[3] Critical Solvent Factor: The dehydrating agent dictates the solvent.
-
POCl₃/PCl₅: Requires DMF (Vilsmeier-Haack type activation) or neat conditions.
-
Burgess Reagent: Requires non-polar, anhydrous solvents (THF, Toluene) to prevent hydrolysis of the reagent.
Protocol 2: Mild Cyclization using Burgess Reagent
-
Scope: Acid-sensitive substrates or complex natural products (Wipf modification).[4]
-
Reagents: 2-acylamino ketone (1.0 eq), Burgess Reagent (1.5 eq).
-
Solvent: Anhydrous THF (0.1 M).
Step-by-Step:
-
Preparation: Dry the starting material thoroughly (azeotrope with toluene if necessary).
-
Reaction: Dissolve substrate in anhydrous THF under Argon/Nitrogen.
-
Addition: Add Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) in portions at room temperature.
-
Heating: Heat to 50–60°C for 1–2 hours.
-
Checkpoint: The reaction mixture usually remains clear. Precipitation suggests decomposition.
-
-
Workup: Filter through a short pad of silica gel (eluting with EtOAc) to remove sulfur byproducts immediately.
Module C: Green Solvent Systems
Why switch? Traditional solvents (DCM, DMF) are toxic. PEG-400 and Ionic Liquids offer high thermal stability and recyclability.[5]
Protocol 3: Ultrasound-Assisted Synthesis in PEG-400
-
Scope: General oxazole synthesis, amenable to Robinson-Gabriel analogs.
-
Solvent: Polyethylene Glycol 400 (PEG-400).
Step-by-Step:
-
Mix reactants in PEG-400 (approx. 5 mL per mmol).
-
Sonicate at 60–80°C.
-
Extraction: Add water. The product usually precipitates or can be extracted with ether (PEG remains in the aqueous phase).
Troubleshooting Center (FAQ)
Q: My Van Leusen reaction yields the oxazoline intermediate, not the oxazole. Why? A: This is a classic solvent polarity issue. You are likely using an aprotic solvent (THF, DCM) or insufficient base.
-
Fix: Switch to Methanol or Ethanol . The protic solvent facilitates the elimination of the sulfinic acid group. If you must use an aprotic solvent, add a phase transfer catalyst (e.g., TBAF) or use a stronger base like t-BuOK.
Q: I am getting low yields with POCl₃ in the Robinson-Gabriel synthesis. The product looks charred. A: POCl₃ is harsh and can cause polymerization, especially if the reaction temperature is uncontrolled.
-
Fix 1: Switch to the Burgess Reagent (see Protocol 2) for mild, neutral conditions.
-
Fix 2: If using POCl₃, use Polyphosphoric Acid (PPA) as a solvent/reagent substitute. It acts as a heat sink and milder dehydrating agent, often boosting yields to 50-60% [9].
Q: Can I use water as a solvent? My starting materials are not soluble. A: Yes, but you need a surfactant.
-
Fix: Use 2-5% TPGS-750-M or β-Cyclodextrin in water. These form lipophilic micelles where the reaction occurs (the "hydrophobic effect"), often accelerating the rate compared to organic solvents [6].
Q: The Burgess reagent isn't working; my starting material is recovered. A: The Burgess reagent is extremely moisture-sensitive.
-
Fix: Ensure your solvent (THF/Toluene) is distilled or dried over molecular sieves. The reaction must be performed under an inert atmosphere (N₂ or Ar). Old reagent hydrolyzes to a primary amine and loses activity; check the reagent quality (should be a white powder, not sticky).
Visualizing the Mechanism & Solvent Role
The following diagram illustrates why Methanol is the preferred solvent for the Van Leusen synthesis, highlighting the stabilization of the elimination step.
Figure 2: Mechanistic flow of Van Leusen synthesis highlighting the catalytic role of protic solvents (MeOH) in the elimination step.
References
-
Robinson-Gabriel Synthesis Overview. Wikipedia. Available at: [Link][7]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link][5][7][11]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 1,3-oxazoles (Reactions & Mechanisms). Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Application of the Burgess Reagent in Organic Synthesis. ResearchGate. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. MDPI. Available at: [Link][7]
-
Easy, Simplistic and Green Synthesis... Using PEG400. ResearchGate. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. CN108997252B - Green synthesis method of oxadiazole derivative - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Enhancing the reactivity of aniline in coupling reactions
Status: Online | Tier: 3 (Senior Scientific Support) Ticket Subject: Optimizing Aniline Reactivity in Cross-Coupling & Amidation Assigned Specialist: Senior Application Scientist
Introduction: The Aniline Paradox
Welcome to the Aniline Reactivity Support Hub. You are likely here because your aniline substrate—despite appearing simple—is failing to couple.
The Core Problem: Aniline (
-
Nucleophilicity: It is significantly less nucleophilic than alkyl amines (
~4.6 vs. ~10), making it sluggish in or standard amide couplings. -
Coordination: It is a competent ligand for transition metals (Pd, Cu), often poisoning the catalyst before the catalytic cycle begins.
-
Redox Activity: Electron-rich anilines are prone to oxidation (turning reaction mixtures black/tarry), while electron-poor anilines are stubborn nucleophiles.
This guide treats your experiment as a system to be debugged. Select the module below that matches your reaction type.
Module 1: Buchwald-Hartwig Amination (Pd-Catalyzed)
Scenario: Coupling aryl halides with anilines.[1][2]
Common Error: Using "generic" Pd conditions (
The "Check Engine" Light: Visual Troubleshooting
| Observation | Diagnosis | Root Cause | Immediate Fix |
| Instant Black Precipitate | "Pd Black" Formation | Ligand dissociation; Pd(0) aggregation. | Switch to Precatalysts (e.g., Pd-PEPPSI, G3/G4-Palladacycles). Ensure 1:1 Pd:L ratio. |
| No Conversion (SM remains) | Oxidative Addition Failure | Aryl halide is too stable or Catalyst is poisoned. | Switch from Aryl-Cl to Aryl-Br/I. Increase Temp (>100°C). Use BrettPhos . |
| Low Yield (Aniline consumed) | Formation of imine side-products. | Use Biaryl Phosphine Ligands (prevent | |
| Product is Purple/Green | Aniline Oxidation | Trace oxygen in the system. | Degas solvents (Sparge with Ar for 20 mins). Use antioxidant (BHT) if permissible. |
Protocol 1.1: The "Universal" Buchwald System
Use this for challenging substrates (e.g., ortho-substituted or electron-deficient anilines).
Reagents:
-
Catalyst: BrettPhos Pd G4 (or RuPhos Pd G4 for secondary anilines).
-
Base: LHMDS (1.0 M in THF) or NaOtBu (solid).
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step:
-
Charge Solids: In a glovebox or under Ar flow, add Aryl Halide (1.0 equiv), Aniline (1.2 equiv), and BrettPhos Pd G4 (1-2 mol%) .
-
Why G4? It generates the active monoligated Pd(0) species immediately upon base activation, bypassing the induction period and preventing catalyst death.
-
-
Add Base: Add NaOtBu (1.4 equiv).
-
Note: If your substrate has base-sensitive esters, switch to LHMDS or Cs2CO3 .
-
-
Solvent: Add Dioxane (0.2 M concentration). Seal the vial.
-
Heat: Stir at 80–100°C for 2-12 hours.
-
Workup: Filter through a celite/silica plug to remove Pd residues.
Decision Logic: Ligand Selection
Use the following logic gate to select the correct ligand.
Figure 1: Ligand selection decision tree based on substrate sterics and electronics.
Module 2: Chan-Lam Coupling (Cu-Catalyzed)
Scenario: Coupling Aniline with Boronic Acids.[2][3][4] Advantage: Mild conditions (Room Temp, Air), tolerates HetAr-halides.[2] Disadvantage: Often requires stoichiometric Copper; sensitive to moisture.
Troubleshooting the "Stalled" Reaction
-
Issue: Reaction stops at 50% conversion.
-
Cause: Accumulation of water (byproduct) or catalyst deactivation.
-
Fix: Add 4Å Molecular Sieves (powdered) to the reaction. Use
balloon instead of ambient air to accelerate the re-oxidation of Cu(I) to Cu(II).
Protocol 2.1: The "Robust" Chan-Lam
Reagents:
-
Catalyst:
(0.5 – 1.0 equiv). -
Ligand: Bipyridine (1.0 equiv) - Crucial for stabilizing Cu species.
-
Base:
or . -
Oxidant: Air (open flask) or
balloon.
Step-by-Step:
-
Dissolve Aniline (1.0 equiv), Boronic Acid (2.0 equiv),
(1.0 equiv), and Bipyridine (1.0 equiv) in Dichloroethane (DCE) or Methanol. -
Add Base (2.0 equiv).
-
Critical Step: Stir vigorously open to air. The reaction must absorb oxygen to regenerate the active Cu(II/III) species.
-
Monitor: If the deep blue/green color fades to brown/red (Cu(I) oxide), the cycle has stalled. Bubble air through the mixture.
Module 3: Amide Coupling (The "Nuclear" Options)
Scenario: Aniline + Carboxylic Acid
Hierarchy of Activation Power
| Method | Activation Agent | Reactivity | Use Case |
| Standard | HATU / DIPEA | Moderate | Electron-rich/neutral anilines. |
| Enhanced | Ghosez's Reagent | High | Sterically hindered acids + weak anilines. |
| Strong | Very High | Converts Acid | |
| Nuclear | TFFH / BTFFH | Extreme | Acyl Fluorides.[5] For the most unreactive anilines. |
Protocol 3.1: The Acyl Fluoride Method (TFFH)
Use this when HATU fails.
Mechanism: Generates an Acyl Fluoride (
-
Dissolve Carboxylic Acid (1.0 equiv) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) in DCM.
-
Add DIPEA (2.5 equiv). Stir for 30 mins (Acyl Fluoride forms).
-
Add the Unreactive Aniline (1.2 equiv).
-
Add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Reflux (40°C) if necessary.
Module 4: FAQ & Mechanistic Insights
Q: Why does my aniline turn the reaction mixture dark purple/black? A: Anilines are easily oxidized to radical cations, which polymerize to form "aniline black." This is often mistaken for catalyst decomposition.
-
Fix: Ensure rigorous degassing. Add sodium ascorbate (if compatible) or run the reaction under strictly inert conditions (Glovebox).
Q: Can I use aniline hydrochloride salts directly? A: Yes, but you must add an extra equivalent of base (e.g., LHMDS or NaOtBu) to free the amine in situ.
-
Warning: The counter-ion (
) can coordinate to Palladium. If using Pd-catalysis, premix the salt with base in a separate vial, filter off the NaCl/KCl, and add the free amine solution to the catalyst mixture.
Q: My ortho-substituted aniline is not reacting in the Buchwald coupling. A: This is a steric issue. The Pd center cannot accommodate the bulky amine and the bulky ligand simultaneously.
-
Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand (IPr) is bulky but throws its bulk "backwards" (away from the metal center), creating a flexible pocket that accommodates sterically demanding substrates better than phosphines in some cases.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[2][6] Synthesis, 2011(06), 829-856. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides. Chemistry – A European Journal, 15(45), 12238-12245. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Oxazole Integrity Assurance Center: Technical Support & Troubleshooting Guide
Current Status: Operational Ticket Focus: Preventing Heterocycle Degradation Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
The oxazole ring is a deceptive heterocycle. While aromatic, its stability energy (approx. 20 kcal/mol) is significantly lower than that of benzene or pyridine. It possesses a "Jekyll and Hyde" personality: relatively stable to heat and mild bases, but catastrophically sensitive to acidic hydrolysis and singlet oxygen (
This guide addresses the three most common degradation vectors reported in drug discovery workflows: Acid-Induced Ring Opening, Oxidative Cleavage, and Metal-Catalyzed Decomposition.
Module 1: Acid Compatibility & Deprotection
Q: Why did my oxazole ring vanish during Boc-deprotection?
Diagnosis: You likely used aqueous strong acid (e.g., TFA/H₂O or HCl/H₂O).
Root Cause: The oxazole nitrogen is weakly basic (
The Mechanism of Failure
The following diagram illustrates the degradation pathway you must avoid.
Figure 1: Acid-catalyzed hydrolysis mechanism. Note that water is the destructive nucleophile.
Protocol: The "Water-Free" Rescue Strategy
To remove acid-labile protecting groups (Boc, trityl) without destroying the oxazole, you must exclude the nucleophile (water) or change the mechanism.
Option A: Anhydrous Acidolysis (Standard)
-
Reagent: 4M HCl in Dioxane (Commercial anhydrous solution).
-
Procedure:
-
Dissolve substrate in dry DCM or Dioxane under
. -
Add 4M HCl/Dioxane dropwise at 0°C.
-
Warm to RT. Monitor by TLC.[1]
-
Critical Step: Remove volatiles in vacuo immediately upon completion. Do not quench with aqueous base initially; remove the acid first to prevent hydrolysis during the exothermic neutralization.
-
Option B: Lewis Acid "Surgical" Strike (High Risk Substrates)
-
Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) + 2,6-Lutidine.
-
Mechanism: Silylates the Boc carbamate oxygen, inducing fragmentation without generating a free proton pool.
-
Procedure:
-
Dissolve substrate in dry DCM (0.1 M).
-
Add 2,6-Lutidine (3.0 equiv).
-
Add TMSOTf (2.5 equiv) dropwise at 0°C.
-
Quench with MeOH (anhydrous) before adding aqueous bicarbonate.
-
Module 2: Oxidative Instability
Q: My product turned into a complex tar after sitting on the bench. Why?
Diagnosis: Photo-oxidation via Singlet Oxygen (
Stability Matrix: Substituent Effects
The electron density of the ring dictates survival.
| Substituent Pattern | Electronic Nature | Oxidation Risk | Storage Recommendation |
| Trisubstituted (Alkyl/Aryl) | Electron Rich | HIGH | Amber vials, Argon, < -20°C |
| C4-EWG (e.g., Ester, CF3) | Electron Deficient | LOW | Standard cold storage |
| C2-Unsubstituted | Vulnerable C-H | MODERATE | Protect from light |
| C5-Alkoxy | Highly Rich | CRITICAL | Use immediately; unstable |
Preventative Protocol: The "Black Box" Workup
-
Solvent Choice: Avoid solvents prone to peroxide formation (ethers) unless freshly distilled.
-
Scavengers: If the synthesis requires light or oxidative conditions, add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) if it doesn't interfere with the chemistry.
-
Physical Barrier: Wrap all reaction vessels and columns in aluminum foil.
Module 3: Transition Metal Catalysis (Cross-Coupling)
Q: The Suzuki coupling stalled. Is the oxazole poisoning the catalyst?
Diagnosis: Likely C-H activation or coordination poisoning. Root Cause:
-
Coordination: The oxazole Nitrogen can bind to Pd(II), displacing ligands and shutting down the catalytic cycle.
-
Ring Opening: Pd can insert into the C2-H bond (if unsubstituted), leading to ring opening rather than the desired cross-coupling.
Protocol: Ligand-Enhanced Coupling
To couple on the oxazole (or in its presence), you must outcompete the nitrogen coordination.
Recommended System:
-
Catalyst:
or . -
Ligand: Biaryl phosphines (e.g., XPhos or SPhos ). These bulky, electron-rich ligands prevent the oxazole N from binding to the metal center.
-
Base: Inorganic bases (KOAc,
) are preferred over alkoxides, which can attack the ring.
Step-by-Step Optimization:
-
Degas thoroughly: Oxygen accelerates oxazole homocoupling/degradation.
-
Fast Heating: Use Microwave irradiation (100-120°C for 10-30 mins) rather than overnight thermal reflux. Prolonged exposure to Pd at high temps favors degradation.
-
The "Switch": If C2-H activation is the problem, block C2 with a temporary group (e.g., TMS) or use a C2-substituted oxazole precursor.
Summary of Critical Thresholds
| Parameter | Safe Zone | Danger Zone (Degradation) |
| pH | 4.0 – 11.0 | < 3.0 (Aqueous), > 12.0 (Hot) |
| Temperature | < 150°C | > 200°C (Cornforth Rearrangement risk) |
| Nucleophiles | Amines, weak bases | Hydroxide, Alkoxides (Ring opening) |
| Light | Dark/Amber | Direct Sunlight/UV (Photo-oxidation) |
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Wasserman, H. H., et al. (1989). Singlet oxygen reactions of oxazoles. Formation of triamides.[3] Journal of the American Chemical Society, 111(1), 371-372. Link
-
Anderson, B. A., et al. (2002). Oxazole Synthesis and Stability. Organic Process Research & Development, 6(6), 725-730. Link
-
Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link
-
Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry (5th Ed.). CRC Press. Link
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(Oxazol-4-yl)aniline for Library Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Oxazol-4-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to move from bench-scale synthesis to library production. 4-(Oxazol-4-yl)aniline is a crucial building block in medicinal chemistry, frequently used in the development of kinase inhibitors and other biologically active compounds.[1] Scaling up its synthesis, however, presents unique challenges that require careful optimization and troubleshooting.
This document provides in-depth, field-proven insights, detailed protocols, and troubleshooting solutions to guide you through the process efficiently and successfully.
Section 1: Synthesis Strategy & Workflow
The successful production of 4-(Oxazol-4-yl)aniline at scale hinges on a robust and reproducible synthetic route. While several methods exist for forming the oxazole core, the Robinson-Gabriel synthesis and its variations offer a reliable pathway starting from readily available materials.[2][3] This method involves the cyclodehydration of a 2-acylamino-ketone intermediate.
Our recommended workflow for library production scale begins with 4-nitroacetophenone. This strategy avoids potential complications of a free aniline group in the initial steps and concludes with a well-established nitro group reduction.
Sources
Refinement of protocols for preparing stock solutions of oxazole compounds
Topic: Refinement of Protocols for Preparing Stock Solutions of Oxazole Compounds
Core Directive & Technical Philosophy
Welcome to the Oxazole Technical Support Center. This guide is designed for researchers encountering stability or solubility challenges with oxazole-containing small molecules. Oxazoles (1,3-oxazoles) are heterocyclic aromatic compounds widely used in medicinal chemistry (e.g., kinase inhibitors, antibiotics like Linezolid).[1]
While generally stable, the oxazole ring presents specific vulnerabilities:
-
Hydrolytic Instability: The ring can open under acidic conditions or in the presence of water over time.[1]
-
Lipophilicity: Many bioactive oxazoles are poorly soluble in water, leading to "crashing out" (precipitation) upon dilution into biological media.[1]
-
Hygroscopic Solvent Risks: The standard solvent, DMSO, absorbs atmospheric water, which catalyzes degradation and lowers solubility.[1]
This guide moves beyond basic recipes to provide a self-validating workflow designed to preserve compound integrity from the balance to the bioassay.
Critical Solubility & Stability Parameters
Before preparing your stock, verify your compound's physicochemical properties against this reference matrix.
Table 1: Solvent & Stability Matrix for Oxazoles
| Parameter | Critical Value / Characteristic | Impact on Protocol |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Standard. Dissolves most lipophilic oxazoles (10–100 mM).[1] Warning: Hygroscopic.[1][2] |
| Alternative Solvent | DMF (Dimethylformamide) | Use if DMSO is incompatible.[1] Toxic; avoid for cell-based assays if possible.[1] |
| pKa (Conjugate Acid) | ~0.8 (Weak Base) | Oxazoles are weak bases.[1] Avoid strong acids in stock preparation to prevent ring hydrolysis.[1] |
| Hydrophobicity (LogP) | Typically > 2.0 | High risk of precipitation in aqueous media (PBS/Media).[1] Requires intermediate dilution. |
| Water Sensitivity | Moderate to High | "Wet DMSO" (DMSO with >1% H₂O) causes ring-opening hydrolysis over long-term storage.[1] |
Protocol A: Preparation of Master Stock Solutions (10 mM)
Objective: Create a stable, high-concentration stock solution while mitigating moisture introduction.
Workflow Diagram: Solvent Selection & Preparation
Caption: Decision tree for selecting solvents and validating dissolution for oxazole compounds.
Step-by-Step Procedure
-
Environment Control: Perform weighing and solvation in a low-humidity environment if possible. Oxazoles are stable, but DMSO attracts water rapidly.[1]
-
Weighing: Weigh the solid compound into a pre-cleaned, amber glass vial (Class A borosilicate).
-
Expert Insight: Avoid plastic microtubes for the initial dissolution step if using high concentrations (>50 mM), as leachable plasticizers can contaminate the stock.
-
-
Solvent Addition: Add Anhydrous DMSO (≥99.9%) to achieve the target concentration (typically 10 mM or 50 mM).[1]
-
Dissolution:
-
Vortex for 30 seconds.
-
If undissolved, use an ultrasonic water bath (sonication) for 5 minutes.
-
Warning: Sonication generates heat.[1] Heat + DMSO = degradation. Keep the water bath cool (<30°C).
-
-
Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation or impurities.
Protocol B: Preventing "Crash-Out" in Biological Assays
The Problem: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into cell culture media (aqueous) causes a "solvent shock," leading to immediate precipitation of lipophilic oxazoles.
The Solution: Use an Intermediate Dilution Step (Serial Dilution).[1]
Workflow Diagram: The "Safe Dilution" Method
Caption: Comparison of direct spiking (high risk) vs. intermediate dilution (stability) to prevent precipitation.
Execution Strategy
-
Prepare Intermediate: Dilute the 10 mM Master Stock 1:100 into the assay medium (or PBS) to create a 100 µM Intermediate .
-
Technique: Add the DMSO stock dropwise to the vortexing media. Do not add media to the DMSO.[1]
-
-
Equilibrate: Allow the intermediate solution to sit for 15 minutes at room temperature. Check for turbidity.[1][3]
-
Why? If it precipitates here, it will precipitate in your assay plate.[1] It is better to fail now than later.
-
-
Final Dilution: Dilute the Intermediate into the final assay wells to reach the desired concentration (e.g., 1–10 µM).
Storage & Maintenance (The Hygroscopic Threat)
The stability of oxazole compounds in solution is directly linked to the water content of the DMSO.
-
The Mechanism: DMSO is hygroscopic.[1][2] It absorbs water from the air every time the bottle is opened. Water acts as a nucleophile, attacking the C2 or C5 position of the oxazole ring, leading to ring opening (hydrolysis).
-
Storage Rules:
-
Aliquot Immediately: Never store a "working bottle" of stock. Freeze single-use aliquots (e.g., 50 µL).
-
Temperature: Store at -20°C or -80°C .
-
Freeze-Thaw Limit: Maximum 3 cycles . After 3 cycles, condensation introduces enough water to risk compound integrity.
-
Inert Gas: If possible, blanket the headspace of the master vial with Argon or Nitrogen before closing.[1]
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon adding to media | "Solvent Shock" due to high hydrophobicity.[1] | Do not filter. Filtering removes the drug.[1] Use the Intermediate Dilution method (Protocol B).[1] Try a different co-solvent (e.g., 0.1% Tween-80) in the media. |
| Stock solution turns yellow/brown | Oxidation or Hydrolysis of the oxazole ring.[1] | Discard. The compound has degraded.[1][2] Check if the DMSO used was old or stored improperly (absorbed water).[1] |
| Loss of potency after storage | Freeze-thaw degradation or moisture uptake.[1][2][4] | Verify concentration via HPLC/LC-MS.[1][2] For future, use single-use aliquots to avoid repeated opening of the vial. |
| Solution freezes at Room Temp | High DMSO purity (Freezing point is 19°C).[1] | This is Good . It indicates your DMSO is anhydrous.[5] Warm gently in hands to melt before use. |
| Compound won't dissolve at 10mM | Saturation limit reached.[1] | Sonicate at 37°C for 10 mins. If still insoluble, lower target concentration to 5 mM or add 5-10% Ethanol as a co-solvent (if assay permits). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9255, Oxazole.[1] Retrieved from [Link][1]
-
Way, L. Compound Management: Best Practices for Stock Solution Preparation.[1] Society for Laboratory Automation and Screening (SLAS) Journals.[1] (General guidance on DMSO hygroscopicity).
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Source for solubility/precipitation mechanisms).[1][4][5][6][7][8][9]
-
Broad Institute. Chemical Biology Platform: Compound Management Protocols.[1] (Standard for freeze-thaw cycle limits).
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. ziath.com [ziath.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. cellculturedish.com [cellculturedish.com]
Addressing drug resistance in 4-anilinoquinazoline EGFR inhibitors
Topic: Troubleshooting Drug Resistance & Experimental Inconsistencies
Status: Operational | Tier: Level 3 (Senior Application Support)
Mission Statement
Welcome to the Technical Support Center for EGFR Kinase Inhibitors. This guide addresses the specific failure modes of 4-anilinoquinazoline scaffolds (e.g., Gefitinib, Erlotinib, Lapatinib, Afatinib). Unlike general protocols, this document focuses on the causality of experimental failure—specifically why your inhibitor might appear inactive, inconsistent, or physiologically irrelevant in resistant cell lines.
Module 1: The "Gatekeeper" Barrier (On-Target Resistance)
User Issue: "My IC50 curves for Gefitinib/Erlotinib are shifting >100-fold in resistant clones, but Western blots still show some EGFR inhibition. Why is the drug failing?"
Technical Diagnosis: The T790M ATP Affinity Shift
The T790M mutation (substitution of Threonine for Methionine at residue 790) is the most common mechanism of resistance to first-generation 4-anilinoquinazolines.
-
Common Misconception: Resistance is solely due to the bulky Methionine sterically blocking the drug.
-
** mechanistic Reality:** While steric hindrance plays a role, the primary driver is increased ATP affinity .[1] The T790M mutation lowers the
for ATP, allowing intracellular ATP to outcompete the inhibitor more effectively than in Wild-Type (WT) EGFR [1].
Troubleshooting Protocol: Validating T790M-Mediated Resistance
If you suspect T790M, you must distinguish between loss of potency and loss of efficacy.
-
Optimize ATP Concentration in Kinase Assays:
-
Standard: Many kits use 10
M ATP. -
Correction: T790M mutants have high ATP affinity.[1] To mimic physiological resistance, run enzymatic assays at
apparent (often >100 M ATP) or physiological levels (1 mM). Testing at low [ATP] will artificially inflate the potency of reversible inhibitors against T790M.
-
-
The "Washout" Experiment (Reversibility Check):
-
Step 1: Treat cells with 1
M Inhibitor for 2 hours. -
Step 2: Wash cells
with warm PBS. -
Step 3: Incubate in drug-free media for 1, 4, and 24 hours.
-
Step 4: Lyse and Blot for p-EGFR (Y1068).
-
Result: Reversible 4-anilinoquinazolines (Gefitinib) will show rapid phosphorylation recovery (<4 hours) in T790M cells due to fast dissociation rates (
). Irreversible inhibitors (Afatinib) will maintain suppression >24 hours [2].
-
Visualizing the Mechanism
Caption: Competitive dynamics at the ATP binding cleft. In T790M mutants, increased ATP affinity allows the nucleotide to displace reversible 4-anilinoquinazolines.
Module 2: The "Persistent Phosphorylation" Paradox (Bypass Tracks)
User Issue: "I treated cells with a high dose of inhibitor. EGFR phosphorylation is completely gone, but the cells are still proliferating. Is my drug degraded?"
Technical Diagnosis: Bypass Signaling (MET/HER2 Amplification)
Your drug is working on its target (EGFR), but the tumor cell has re-routed survival signaling. The 4-anilinoquinazoline scaffold is highly selective for EGFR (and sometimes HER2), but it does not inhibit c-MET or AXL .
-
MET Amplification: Occurs in ~5-20% of resistance cases.[2][3] MET trans-phosphorylates HER3, which then activates the PI3K/AKT pathway, bypassing the blocked EGFR [3].
Troubleshooting Protocol: The "Bypass" Array
Do not rely solely on p-EGFR blots. You must assay the downstream effectors.
Step-by-Step Diagnostic Workflow:
-
Lysate Preparation: Prepare lysates from treated vs. untreated resistant cells. Include phosphatase inhibitors (Sodium Orthovanadate + NaF) to preserve transient signals.
-
Western Blot Panel:
-
Target: p-EGFR (Tyr1068)
Should be absent/low (confirms drug activity). -
Downstream: p-AKT (Ser473)
If high despite p-EGFR loss, Bypass is active. -
Bypass Drivers: p-MET (Tyr1234/1235), p-HER2, p-AXL.
-
-
Combination Rescue:
-
Treat with EGFR Inhibitor + Crizotinib (MET inhibitor).
-
If viability drops significantly only in combination, MET amplification is the driver.
-
Module 3: Chemical Biology & Solubility
User Issue: "My IC50 data is noisy. Sometimes the drug works at 1
Technical Diagnosis: Aqueous Solubility Crash
4-anilinoquinazolines are flat, hydrophobic, aromatic stacks. While soluble in DMSO, they have poor aqueous solubility (high LogP).
-
The "Crash Out" Effect: Diluting a 10 mM DMSO stock directly into aqueous media (1:1000) can cause micro-precipitation that is invisible to the naked eye but reduces effective concentration [4].
Troubleshooting Protocol: Proper Serial Dilution
Do NOT perform serial dilutions directly in cell culture media.
| Step | Procedure | Rationale |
| 1 | DMSO Serial Dilution | Perform all dilution steps in 100% DMSO first (e.g., 10 mM |
| 2 | Intermediate Step | Dilute the DMSO stock 1:10 into PBS or Media without serum (intermediate stock). Vortex immediately. |
| 3 | Final Dosing | Add the intermediate stock to the cells (1:100 dilution). Final DMSO should be <0.5%. |
| 4 | Serum Check | If using >10% FBS, drug binding to serum albumin can shift IC50s. Run a "Low Serum" (1% FBS) control to verify intrinsic potency. |
Module 4: Phenotypic Plasticity (EMT)
User Issue: "The resistant cells look different—spindle-shaped and scattered. They don't respond to EGFR inhibition anymore."
Technical Diagnosis: Epithelial-Mesenchymal Transition (EMT)
Chronic exposure to EGFR TKIs can induce EMT.[4][5][6] These cells downregulate E-Cadherin (epithelial marker) and upregulate Vimentin (mesenchymal marker). Crucially, mesenchymal cells become less dependent on EGFR signaling , rendering 4-anilinoquinazolines ineffective regardless of mutation status [5].
Troubleshooting Flowchart
Caption: Diagnostic logic tree for categorizing resistance based on phosphorylation status and downstream signaling.
References
-
Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP.[1] Proceedings of the National Academy of Sciences, 105(6), 2070–2075. Link
-
Li, D., et al. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene, 27(34), 4702–4711. Link
-
Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Thomson, S., et al. (2005). Epithelial to mesenchymal transition is a determinant of sensitivity of non-small-cell lung carcinoma cell lines and xenografts to epidermal growth factor receptor inhibition. Cancer Research, 65(20), 9455-9462. Link
Sources
- 1. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. mednexus.org [mednexus.org]
- 6. Acquisition of EGFR TKI resistance and EMT phenotype is linked with activation of IGF1R/NF-κB pathway in EGFR-mutant NSCLC | Oncotarget [oncotarget.com]
Technical Support Center: Stability & Storage of 4-(Oxazol-4-yl)aniline
Core Chemical Profile & Stability Overview
Compound: 4-(Oxazol-4-yl)aniline CAS: 568556-31-0 Molecular Formula: C₉H₈N₂O Primary Application: Kinase inhibitor intermediate, heterocyclic building block.[1]
Technical Summary: 4-(Oxazol-4-yl)aniline combines an electron-rich aniline moiety with a heterocyclic oxazole ring. While the oxazole ring provides relative thermal stability, the primary instability arises from the aniline group. Primary aromatic amines are intrinsically susceptible to photo-oxidative degradation , leading to the formation of colored impurities (azo-compounds, quinones) and polymerization products.
Critical Storage Protocols (The "Golden Rules")
Q: What are the absolute non-negotiable storage conditions for this compound?
A: To guarantee purity >98% over 6+ months, you must adhere to the "DAL" Protocol : D ark, A rgon, L ow Temperature.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Preferred) 2-8°C (Acceptable short-term) | Low temperature kinetically inhibits the auto-oxidation of the free amine group. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen attacks the lone pair on the aniline nitrogen, initiating radical formation and dimerization (browning). |
| Light | Amber Vials / Foil Wrap | UV/Visible light catalyzes the photo-oxidation of the aniline moiety. |
| Desiccation | Required | Moisture can facilitate hydrolysis or protonation changes that accelerate degradation. |
Troubleshooting & Diagnostics
Q: My sample has turned from off-white to a light brown/pink color. Is it still usable?
A: This is the hallmark of aniline oxidation .
-
Diagnosis: The color change indicates the formation of trace oxidation products (likely azo-dimers or quinone-imines). These have high extinction coefficients, so even <1% impurity can cause visible discoloration.
-
Action:
-
Run LC-MS/HPLC: If purity is still >95%, repurify via recrystallization (ethanol/hexanes) or silica column chromatography.
-
If purity <90%: Discard. The oxidation products can act as radical initiators, accelerating further degradation.
-
Q: Can I store 4-(Oxazol-4-yl)aniline in solution (e.g., DMSO or Methanol)?
A: No, not for long-term storage.
-
Reasoning: In solution, molecular mobility is increased, enhancing the rate of collision between the amine and dissolved oxygen. DMSO is hygroscopic and can introduce water, while protic solvents like methanol can facilitate proton-transfer reactions that lower stability.
-
Guideline: Only make solutions immediately prior to use. If you must store a stock solution, keep it at -80°C under Argon, but expect a shelf-life reduction of 50-70% compared to the solid.
Q: I bought the Free Base, but I see references to an HCl salt. Which is more stable?
A: The Hydrochloride (HCl) salt is significantly more stable.
-
Mechanism: Protonating the amine (forming -NH₃⁺Cl⁻) removes the lone pair electrons from the nitrogen. This prevents the initial oxidation step, as the nitrogen is no longer electron-rich enough to be easily attacked by oxygen or radicals.
-
Recommendation: If your synthesis allows, convert the free base to the HCl salt for long-term banking.
Visualizing the Degradation Mechanism
Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the oxidative stress pathway that turns your white powder brown.
Figure 1: The oxidative degradation cascade of aniline derivatives triggered by environmental exposure.
Handling & Workflow Decision Tree
Follow this logic flow to ensure maximum stability upon receipt of the compound.
Figure 2: Decision matrix for processing incoming shipments of 4-(Oxazol-4-yl)aniline.
Experimental Protocol: Re-purification of Oxidized Material
If your material has degraded (brown crust), use this standard protocol to recover usable material.
-
Dissolution: Dissolve the crude brown solid in a minimal amount of warm Ethanol (EtOH).
-
Filtration: If there are insoluble black particles (polymers), filter through a 0.22 µm PTFE syringe filter.
-
Decolorization (Optional): Add activated charcoal (5% w/w), stir for 15 mins, and filter through Celite.
-
Crystallization:
-
Add Hexanes dropwise to the filtrate until turbidity persists.
-
Cool to 4°C overnight.
-
-
Collection: Filter the white/off-white crystals and wash with cold Hexanes.
-
Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces.
References
-
MySkinRecipes. (n.d.). 4-(Oxazol-4-yl)aniline Product Specifications and Storage. Retrieved October 26, 2023, from [Link]
-
PubChem. (2023). 4-(Oxazol-5-yl)aniline Compound Summary (Analogous Structure Stability). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Aniline. Retrieved October 26, 2023, from [Link]
Sources
Technical Support Center: HPLC Analysis of Oxazole Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting.
Introduction: The Chromatographic Challenge of Oxazoles
Oxazole derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, making them significant in pharmaceutical research.[1] However, their diverse structures, ranging from polar to non-polar, present unique challenges in developing robust and reliable HPLC methods. This guide will walk you through the intricacies of method development and provide solutions to common problems encountered during the analysis of these compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the HPLC analysis of oxazole derivatives.
Q1: What is the best starting point for stationary phase selection for my oxazole derivative?
A1: The principle of "like dissolves like" is a good starting point.[2] For non-polar or moderately polar oxazole derivatives, a C18-modified silica column is the most common and versatile choice.[3][4] For more polar oxazole derivatives, consider a stationary phase with polar characteristics, such as a cyano or amino-bonded phase. In cases where a sample contains a mix of polar and non-polar compounds, aqueous normal-phase (ANP) chromatography on silicon-hydride-based particles can be an effective strategy.[5]
Q2: How do I choose the initial mobile phase composition?
A2: For reversed-phase HPLC, a common starting point is a mixture of water or buffer and an organic modifier like acetonitrile or methanol.[6] A typical initial gradient could be from a low percentage of the organic modifier (e.g., 5-10%) to a high percentage (e.g., 90-95%) over 20-30 minutes. The choice between acetonitrile and methanol can impact peak shape; methanol can sometimes provide improved peak symmetry.[7]
Q3: What detection wavelength should I use for my oxazole derivative?
A3: Oxazole derivatives generally possess UV absorbance. To determine the optimal wavelength, a photodiode array (PDA) detector is invaluable. By running a spectrum of your analyte, you can identify the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. If a PDA detector is unavailable, running individual chromatograms at different wavelengths (e.g., 220 nm, 254 nm, 280 nm) can help identify a suitable wavelength. For example, in one study, a detection wavelength of 254 nm was used for the analysis of ketoconazole, isoconazole, and miconazole.[8]
Q4: When should I use a gradient elution versus an isocratic elution?
A4: Gradient elution is ideal for screening unknown samples or mixtures with components of widely varying polarities. It helps to elute all compounds in a reasonable time and provides sharper peaks for late-eluting components. Isocratic elution, where the mobile phase composition remains constant, is suitable for separating a few well-resolved compounds and is often preferred for routine quality control due to its simplicity and robustness.
Q5: How can I confirm the identity of my peaks?
A5: The most definitive method for peak identification is to couple the HPLC system to a mass spectrometer (HPLC-MS). This provides mass-to-charge ratio information, which can confirm the molecular weight of the analyte. Alternatively, if a reference standard is available, spiking the sample with the standard and observing a single, symmetrical peak at the expected retention time can provide a high degree of confidence in peak identity.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of oxazole derivatives.
Problem 1: Peak Tailing
Peak tailing is a common issue, especially with basic nitrogen-containing compounds like many oxazoles. It is often caused by secondary interactions between the analyte and the stationary phase.[9][10]
Q: My basic oxazole derivative is showing significant peak tailing. What are the likely causes and how can I fix it?
A: The primary cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the silica-based stationary phase.[11] Here's a step-by-step approach to mitigate this:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3.0 or below will protonate the silanol groups, minimizing their interaction with the basic analyte.[9] Using a buffer like 0.1% formic acid or ammonium formate can achieve this and is compatible with mass spectrometry.[9]
-
Increase Buffer Concentration: For LC-UV applications, increasing the concentration of a buffer like phosphate from 10 mM to 25 mM at a neutral pH can reduce tailing by increasing the ionic strength of the mobile phase.[9] However, for LC-MS, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[9]
-
Use a Highly Deactivated Column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Consider Mass Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[10]
Problem 2: Poor Resolution
Poor resolution between peaks can compromise the accuracy of quantification.
Q: I am not able to separate my oxazole derivative from an impurity. How can I improve the resolution?
A: Improving resolution often involves manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.
-
Optimize Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) or the type of buffer can alter the selectivity of the separation.
-
Adjust Gradient Slope: In gradient elution, a shallower gradient (i.e., a slower increase in the organic modifier) will increase the separation time and can improve the resolution between closely eluting peaks.
-
Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can provide a different selectivity and may resolve the co-eluting peaks.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency (N), leading to sharper peaks and better resolution.
Problem 3: Retention Time Variability
Inconsistent retention times can lead to incorrect peak identification and integration.
Q: My retention times are shifting between injections. What should I investigate?
A: Retention time variability can stem from several sources within the HPLC system.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods.[11]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Always prepare the mobile phase accurately and consistently. Degassing the mobile phase is also crucial to prevent bubble formation, which can affect the pump's performance.[12]
-
Column Temperature: Fluctuations in column temperature can cause retention time shifts. Using a column oven will provide a stable temperature environment.[11]
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A malfunctioning pump can deliver an inconsistent mobile phase composition.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: General Method Development Strategy for Oxazole Derivatives
This protocol outlines a systematic approach to developing a robust HPLC method.
-
Analyte Characterization: Determine the physicochemical properties of your oxazole derivative, including its polarity (logP), pKa, and UV spectrum.
-
Initial Column and Mobile Phase Selection:
-
Based on polarity, select an initial column (e.g., C18 for non-polar, Cyano for polar).
-
Prepare a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
-
Scouting Gradient:
-
Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time of the analyte.
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detection: PDA detector to capture the full UV spectrum.
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the peak of interest. A shallower gradient in the region where the analyte elutes will provide better separation.
-
If peak shape is poor, implement the troubleshooting steps for peak tailing.
-
-
System Suitability Testing: Before validating the method, perform system suitability tests to ensure the chromatographic system is performing adequately.[13] This includes evaluating parameters like resolution, peak symmetry, and reproducibility of retention times and peak areas.[13][14][15]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[16][17][18]
-
Prepare Stock Solution: Prepare a stock solution of the oxazole derivative in a suitable solvent.
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.[16]
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80 °C).
-
Photolytic Degradation: Expose a solution of the drug substance to UV light.
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other.
Section 4: Data Presentation
Table 1: Starting Conditions for HPLC Method Development of Oxazole Derivatives
| Parameter | Reversed-Phase | Normal-Phase |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Silica, Cyano, Amino |
| Mobile Phase A | Water, Buffer (e.g., 0.1% Formic Acid, 10 mM Ammonium Acetate) | Non-polar solvent (e.g., Hexane, Heptane) |
| Mobile Phase B | Acetonitrile, Methanol | Polar solvent (e.g., Isopropanol, Ethanol) |
| Typical Gradient | 5-95% B | 1-20% B |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Temperature | 25 - 40 °C | Ambient |
| Detection | UV (PDA), MS | UV (PDA) |
Section 5: Visualizations
Diagram 1: General HPLC Method Development Workflow
Caption: A workflow for systematic HPLC method development.
Diagram 2: Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Al-Tamimi, A. M., Al-Akkam, E. J., & Al-Karasneh, S. M. (2013). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- International Journal of Research and Applied Science & Engineering Technology. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
- ResearchGate. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
- MedCrave Group. (2018, March 19). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali.
- Medium. (2022, May 27). Visualizing A Decision tree using GraphViz and Pydotplus.
- Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- DevTools daily. (n.d.). How to create decision tree in graphviz.
- YouTube. (2021, December 3). Visualize the Decision Tree using graphviz.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- MicroSolv. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- ScienceOpen. (2024, July 1). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach.
- YouTube. (2024, July 15). Mobile Phase Selection in HPLC & UHPLC.
- Codementor. (2020, April 2). Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib).
- Phenomenex. (2025, August 8). Different Types of Stationary Phases in Gas Chromatography.
- Molecules. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
- Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Daniel S. Standage. (2016, January 25). Building a decision tree chart with graphviz.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 3. labtech.tn [labtech.tn]
- 4. veeprho.com [veeprho.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. labcompare.com [labcompare.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. hplc.eu [hplc.eu]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 16. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajrconline.org [ajrconline.org]
Validation & Comparative
A Comparative Analysis of 4-(Oxazol-4-yl)aniline and 4-(Benzoxazol-2-yl)aniline in Anticancer Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among these, nitrogen- and oxygen-containing heterocycles have garnered significant attention due to their prevalence in biologically active natural products and synthetic drugs. This guide provides an in-depth comparison of two such scaffolds: 4-(Oxazol-4-yl)aniline and 4-(benzoxazol-2-yl)aniline. While structurally related, the subtle difference between the oxazole and benzoxazole ring systems can have a profound impact on their biological activity, particularly in the context of anticancer drug development.
This document will delve into the known anticancer activities of these compounds, supported by available experimental data. We will explore the underlying rationale for their synthesis and evaluation, provide detailed experimental protocols for assessing their efficacy, and visualize the cellular pathways they may influence. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two important chemical entities.
Structural and Mechanistic Overview
At first glance, 4-(Oxazol-4-yl)aniline and 4-(benzoxazol-2-yl)aniline share a common aniline moiety, a versatile building block in medicinal chemistry. The key distinction lies in the heterocyclic ring fused to the aniline. The former possesses a simple oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom. The latter features a benzoxazole system, where the oxazole ring is fused to a benzene ring. This seemingly minor structural alteration from a monocyclic to a bicyclic aromatic system can significantly influence the molecule's planarity, lipophilicity, and ability to engage in various non-covalent interactions with biological targets.
Oxazole derivatives are known to possess a wide range of biological activities, including anticancer effects, by targeting various cellular components such as STAT3, tubulin, and protein kinases.[1] 4-(Oxazol-4-yl)aniline, in particular, is recognized as a key intermediate in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, compounds built upon the 4-(oxazol-4-yl)aniline scaffold are of significant interest in the development of targeted cancer therapies.
The benzoxazole moiety is also a well-established pharmacophore in anticancer drug discovery.[3][4][5] Its larger, more rigid planar structure can facilitate strong π-π stacking interactions with aromatic residues in the active sites of enzymes or receptors. This can lead to potent and selective inhibition of biological targets.
Comparative Biological Activity: A Focus on Anticancer Potential
4-(Benzoxazol-2-yl)aniline: A Potent Antitumor Agent
Substantial evidence points to 4-(benzoxazol-2-yl)aniline as a potent antitumor agent, particularly against breast cancer cell lines.[6] Experimental data has demonstrated its inhibitory activity against MCF-7 and MDA-468 mammary carcinoma cells.
| Compound | Cell Line | IC50 Value (µM) |
| 4-(Benzoxazol-2-yl)aniline | MCF-7 | >0.01 - 0.1 |
| 4-(Benzoxazol-2-yl)aniline | MDA-468 | >0.1 - 1 |
| Table 1: In vitro anticancer activity of 4-(benzoxazol-2-yl)aniline.[6] |
The sub-micromolar to low micromolar IC50 values highlight the significant cytotoxic potential of this compound against these breast cancer cell lines. The greater potency observed in the MCF-7 cell line compared to the MDA-468 line may suggest a degree of selectivity in its mechanism of action, which could be linked to the specific molecular profiles of these cell lines.
4-(Oxazol-4-yl)aniline: A Promising Scaffold for Kinase Inhibitors
While specific IC50 values for the anticancer activity of 4-(oxazol-4-yl)aniline are not as readily available, its established role as a precursor for kinase inhibitors provides a strong rationale for its potential in cancer therapy.[2] Kinase inhibitors are a cornerstone of modern oncology, with numerous approved drugs targeting kinases such as EGFR, VEGFR, and JAKs, which are crucial for tumor growth and proliferation.[7] The development of novel oxazole-based kinase inhibitors is an active area of research. For instance, derivatives of oxazolo[5,4-d]pyrimidines have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis.[7]
Furthermore, studies on other oxazole derivatives, such as 1,3-oxazol-4-ylphosphonium salts, have demonstrated potent anticancer activity with GI50 (50% growth inhibition) values in the sub-micromolar to low micromolar range against a panel of cancer cell lines.[8][9] This underscores the potential of the oxazole ring system as a pharmacophore for the development of effective anticancer agents.
Structure-Activity Relationship (SAR) Insights
The difference in the heterocyclic core between the two compounds offers some insights into their potential structure-activity relationships.
-
Planarity and Aromaticity: The benzoxazole ring in 4-(benzoxazol-2-yl)aniline imparts a greater degree of planarity and a more extended aromatic system compared to the oxazole ring in 4-(oxazol-4-yl)aniline. This enhanced aromaticity can lead to stronger π-π stacking and hydrophobic interactions with biological targets, potentially contributing to its observed potent anticancer activity.
-
Flexibility: The simpler oxazole ring in 4-(oxazol-4-yl)aniline may allow for greater conformational flexibility. This could be advantageous in targeting the ATP-binding pocket of kinases, where a degree of adaptability can facilitate optimal binding.
-
Substitution Patterns: The position of the aniline nitrogen relative to the heterocyclic ring differs between the two molecules (position 4 on the oxazole ring versus position 2 on the benzoxazole ring). This will influence the overall geometry and electronic properties of the molecules, which in turn will affect their binding to specific targets. The chemical environment around the aniline nitrogen is also different, which could impact its role as a hydrogen bond donor or acceptor.
Experimental Protocols
To enable researchers to conduct their own comparative studies or to evaluate new derivatives, detailed protocols for the synthesis of the parent compounds and for assessing their in vitro anticancer activity are provided below.
Synthesis of 4-(Oxazol-4-yl)aniline and 4-(Benzoxazol-2-yl)aniline
The synthesis of these compounds can be achieved through established organic chemistry methodologies.
Caption: General synthetic routes for 4-(Oxazol-4-yl)aniline and 4-(Benzoxazol-2-yl)aniline.
A general procedure for the synthesis of 4-(benzoxazol-2-yl)aniline involves the condensation of a substituted o-aminophenol with a benzoic acid derivative.[10] A common route to 4-(oxazol-4-yl)aniline involves the reaction of a substituted phenacyl halide with a formamide, followed by reduction of a nitro group.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Caption: A typical workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Signaling Pathways
The anticancer activity of these compounds is likely mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Given the known activity of 4-(benzoxazol-2-yl)aniline against breast cancer cells and the role of 4-(oxazol-4-yl)aniline as a kinase inhibitor scaffold, a relevant pathway to consider is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in breast cancer.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for oxazole and benzoxazole-based anticancer agents.
Inhibition of key kinases within this pathway, such as PI3K, Akt, or mTOR, by compounds derived from 4-(oxazol-4-yl)aniline or 4-(benzoxazol-2-yl)aniline could lead to a reduction in cell proliferation and survival, and the induction of apoptosis in cancer cells.
Conclusion and Future Directions
Both 4-(Oxazol-4-yl)aniline and 4-(benzoxazol-2-yl)aniline represent valuable scaffolds in the design and development of novel anticancer agents. The available data suggests that 4-(benzoxazol-2-yl)aniline possesses potent cytotoxic activity against breast cancer cell lines. While direct evidence for the anticancer efficacy of 4-(oxazol-4-yl)aniline is less established, its role as a key building block for kinase inhibitors strongly supports its potential in this therapeutic area.
The choice between these two scaffolds for a drug discovery program will depend on the specific biological target and the desired pharmacological profile. The greater planarity and aromaticity of the benzoxazole system may be advantageous for targets that favor such interactions, while the potential for greater conformational flexibility of the oxazole core could be beneficial for others, such as kinase active sites.
Future research should focus on a direct, systematic comparison of the anticancer activities of these two compounds and their derivatives against a broad panel of cancer cell lines. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for their further development as therapeutic agents. The synthesis of libraries of derivatives based on these core structures, coupled with robust in vitro and in vivo testing, will undoubtedly pave the way for the discovery of new and effective cancer treatments.
References
- Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.
- MySkinRecipes. (n.d.). 4-(Oxazol-4-yl)aniline. Retrieved from [Link]
- Wolska, K., Uram, L., & Czyz, J. (2019). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 24(1), 123.
- Hryhoriv, A., Gornas, P., Vovk, M. V., & Lesyk, R. (2022). Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro. ChemMedChem, 17(20), e202200319.
- Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 19(2), 99-106.
- Petrella, A., & Di Martino, R. M. C. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Cancers, 13(16), 4075.
- Yaremenko, F. G., Demchenko, A. M., & Vovk, M. V. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7695-7714.
- Chakole, R. D., & Deokar, S. V. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-10.
- Ghoshal, U., & Patel, B. K. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24.
- Gomaa, M. S. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(4), 868-874.
- Goncearenco, A., & Bálint, M. (2020). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment.
- Singh, R., & Kaur, H. (2019). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 2(7), 40-43.
- Kumar, A., & Sharma, S. (2018). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 5(6), 1-10.
- D'Agostino, G., Fico, A., & Riccardi, G. (2014). Signaling pathways activated by PACAP in MCF-7 breast cancer cells. Peptides, 54, 39-46.
- Smitha, S., Pandeya, S. N., & Stables, J. P. (2007). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Bioorganic & medicinal chemistry, 15(24), 7692-7700.
- Hryhoriv, A., Gornas, P., Vovk, M. V., & Lesyk, R. (2022). Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro. ChemMedChem, 17(20), e202200319.
- Mlostoń, G., & Heimgartner, H. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules, 25(16), 3749.
- Bhullar, K. S., Lagarón, N. O., & McGowan, E. M. (2018). Targeting cancer with kinase inhibitors. International journal of molecular sciences, 19(11), 3296.
- Gökçe, M., & Utku, S. (2018). The IC 50 values, K i constants and inhibition types determined for... Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 136-143.
- Sanchez-Ferrer, A., & Garcia-Carmona, F. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Molecules, 25(11), 2534.
- Roskoski, R. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 28(13), 5143.
- Dzijak, R., & Drašar, P. (2017). Identification of signaling pathways in MCF7 cells. Steroids, 125, 1-9.
- El-Gamal, M. I., & Oh, C. H. (2022). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-22.
- Kumar, A., & Sharma, S. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. ACS omega, 3(10), 13534-13542.
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(35), 24456-24480.
- Casado, F. L., & Igal, R. A. (2014). Gene Expression Profile and Signaling Pathways in MCF-7 Breast Cancer Cells Mediated by Acyl-Coa Synthetase 4 Overexpression. Journal of Cancer Science & Therapy, 6(11), 458-469.
- Drăghici, C., & Bărbuceanu, Ș. F. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Machado, D., & Costa, J. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International journal of molecular sciences, 21(11), 3846.
- Roskoski, R. (2015). Role of tyrosine kinase inhibitors in cancer therapy. Pharmacological research, 100, 1-21.
- Misiura, K., & Łączkowski, K. Z. (2014). The IC 50 values calculated from the dose-response curves.
- News-Medical. (2024). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Retrieved from [Link]
- ChemSynthesis. (n.d.). 4-(1,3-benzoxazol-2-yl)aniline. Retrieved from [Link]
- Al-Warhi, T., & Al-Omair, M. A. (2023). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 28(14), 5403.
- Walsh, L. A., & Damaraju, S. (2018). Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs. Frontiers in oncology, 8, 439.
- Kumar, A., & Sharma, S. (2018). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 4-(Oxazol-4-yl)aniline [myskinrecipes.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.ijresm.com [journal.ijresm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
Reproducibility of published synthesis protocols for 4-(Oxazol-4-yl)aniline
Reproducibility Guide: Synthesis of 4-(Oxazol-4-yl)aniline
Executive Summary: Strategic Route Selection
The synthesis of 4-(Oxazol-4-yl)aniline (CAS: 112939-24-9) presents a classic regioselectivity challenge. The oxazole ring can be substituted at the 2, 4, or 5 positions. Standard Van Leusen protocols (TosMIC + Aldehyde) predominantly yield 5-aryl oxazoles, making them unsuitable for this specific 4-aryl isomer without complex modifications.
To ensure high reproducibility and regiochemical fidelity, this guide compares two distinct, field-validated approaches:
-
Method A (The Linear "Workhorse" Route): Cyclization of
-haloketones with formamide (Bredereck Synthesis) followed by nitro reduction. Best for multi-gram to kilogram scale-up due to low reagent costs. -
Method B (The Convergent "Precision" Route): Suzuki-Miyaura cross-coupling. Best for medicinal chemistry libraries and late-stage diversification, offering milder conditions but higher cost.
Method A: The Modified Bredereck Cyclization (Linear)
Principle: This route constructs the oxazole ring directly on the phenyl scaffold. The reaction of an
Step 1: Cyclization to 4-(4-Nitrophenyl)oxazole
-
Precursor: 2-Bromo-4'-nitroacetophenone (also known as 4-nitrophenacyl bromide).[1]
-
Reagent: Formamide (Acts as both solvent and reactant).
-
Mechanism: Nucleophilic attack of formamide oxygen on the alkyl bromide, followed by cyclodehydration.
Protocol:
-
Setup: Charge a round-bottom flask with 2-Bromo-4'-nitroacetophenone (1.0 eq) and Formamide (15.0 eq).
-
Reaction: Heat the mixture to 130–140 °C for 4–6 hours.
-
Critical Control Point: Monitor by TLC (Hexane:EtOAc 7:3). The starting bromide (
) should disappear, and a fluorescent product spot ( ) should appear. -
Note: Do not exceed 150 °C to prevent thermal decomposition of the nitro group.
-
-
Workup: Cool the dark reaction mixture to room temperature. Pour slowly into crushed ice (5x reaction volume) with vigorous stirring.
-
Isolation: A yellow-brown precipitate will form. Filter the solid and wash copiously with water to remove excess formamide.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield 4-(4-nitrophenyl)oxazole as yellow needles.
-
Expected Yield: 55–65%.
-
Step 2: Chemoselective Reduction to 4-(Oxazol-4-yl)aniline
-
Reagent: Iron powder (Fe) and Ammonium Chloride (
). -
Solvent: Ethanol/Water (4:1).
-
Rationale: Avoids catalytic hydrogenation (Pd/C), which carries a risk of reducing the oxazole double bonds under high pressure.
Protocol:
-
Setup: Suspend 4-(4-nitrophenyl)oxazole (1.0 eq) in Ethanol/Water (4:1, 0.1 M concentration). Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).
-
Reaction: Heat to reflux (80 °C) with vigorous mechanical stirring for 2–3 hours.
-
Visual Cue: The reaction mixture will turn from yellow suspension to a dark rust/black slurry.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated
and Brine. -
Drying: Dry organic layer over
, filter, and concentrate.-
Expected Yield: 85–92%.
-
Appearance: Off-white to pale yellow solid.
-
Method B: Suzuki-Miyaura Coupling (Convergent)
Principle: This method couples a pre-formed oxazole ring with an aniline derivative. It is modular and tolerates sensitive functional groups.
-
Coupling Partners: 4-Bromoaniline (protected or unprotected) + Oxazole-4-boronic acid pinacol ester.
-
Alternative: 4-Iodooxazole + 4-Aminophenylboronic acid pinacol ester.
-
-
Catalyst:
or .
Protocol:
-
Setup: In a Schlenk tube, combine 4-Bromoaniline (1.0 eq), Oxazole-4-boronic acid pinacol ester (1.1 eq), and
(2.5 eq). -
Solvent: Add 1,4-Dioxane/Water (4:1), degassed with Nitrogen for 15 minutes.
-
Catalyst: Add
(0.05 eq) under a counter-flow of Nitrogen. -
Reaction: Seal the tube and heat to 90 °C for 12 hours.
-
Observation: The solution typically darkens from orange to black as Pd(0) species form.
-
-
Workup: Dilute with Ethyl Acetate, wash with water and brine.
-
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Expected Yield: 70–80%.
-
Comparative Analysis & Decision Matrix
| Metric | Method A: Cyclization (Linear) | Method B: Suzuki Coupling (Convergent) |
| Regioselectivity | Excellent (Exclusive 4-isomer) | Excellent (Dependent on starting material purity) |
| Step Count | 2 Steps (Linear) | 1 Step (Convergent) |
| Overall Yield | ~50% (cumulative) | ~75% |
| Cost Efficiency | High (Reagents <$50/kg) | Low (Boronic esters >$1000/kg) |
| Scalability | High (Robust thermal chemistry) | Moderate (Pd removal required) |
| Impurity Profile | Trace formamide/iron salts | Palladium residues, Boron byproducts |
Visualization of Pathways
Figure 1: Comparison of Linear (Method A) and Convergent (Method B) synthetic pathways.
Quality Control & Self-Validation
To validate the synthesis, ensure the product meets these analytical benchmarks:
-
1H NMR (DMSO-d6, 400 MHz):
- 8.35 (s, 1H, Oxazole H-2 )
- 8.12 (s, 1H, Oxazole H-5 )
- 7.45 (d, J=8.5 Hz, 2H, Phenyl H-2,6 )
- 6.62 (d, J=8.5 Hz, 2H, Phenyl H-3,5 )
-
5.25 (bs, 2H, NH2 ,
exchangeable) -
Diagnostic: The two singlets at >8.0 ppm confirm the oxazole ring formation. The doublet at 6.62 ppm confirms the presence of the electron-donating amine.
-
HPLC Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Gradient 10%
90% Acetonitrile in Water (+0.1% Formic Acid). -
Detection: UV at 254 nm (aromatic) and 280 nm (oxazole).
-
Acceptance Criteria: >98% area purity. Main impurity in Method A is often unreduced nitro-intermediate (elutes later).
-
References
- Bredereck Synthesis of Oxazoles:Chem. Ber. 1953, 86, 84.
-
Van Leusen vs. Bredereck Regioselectivity: Organic Reactions 2004, 64, 1.
- Iron-Mediated Nitro Reduction Protocols:Green Chemistry 2011, 13, 1224.
-
Suzuki Coupling of Heteroaryl Boronic Acids: Journal of Medicinal Chemistry 2008, 51, 1849.
-
Characterization Data (NMR/MS): PubChem Compound Summary for CID 11235657.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
